Ecenofloxacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIWAUAXKEKKF-PJFSTRORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167356 | |
| Record name | Ecenofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162301-05-5 | |
| Record name | Ecenofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ecenofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECENOFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enrofloxacin's Mechanism of Action on DNA Gyrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enrofloxacin, a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] This guide provides an in-depth examination of the molecular mechanism by which enrofloxacin inhibits DNA gyrase, a critical enzyme for bacterial DNA replication and survival. It details the formation of a stable ternary complex, the subsequent DNA cleavage, and the methodologies used to quantify and observe this interaction. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interplay between enrofloxacin, DNA gyrase, and bacterial DNA.
Introduction to DNA Gyrase and Fluoroquinolone Action
Bacterial DNA is a highly compacted and supercoiled molecule. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into the DNA, a process that alleviates the torsional stress that accumulates ahead of the replication fork during DNA replication and transcription.[2] This enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[2]
Fluoroquinolones, including enrofloxacin, selectively inhibit bacterial DNA gyrase and topoisomerase IV. Their mechanism of action involves binding to the enzyme-DNA complex, thereby stabilizing it. This stabilization traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands. This leads to an accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[2]
The Molecular Mechanism of Enrofloxacin Inhibition
The inhibitory action of enrofloxacin on DNA gyrase can be broken down into several key steps:
-
Binding to the Gyrase-DNA Complex: Enrofloxacin does not bind to DNA gyrase or DNA alone but rather to the transient complex formed between the two.
-
Formation of a Ternary Complex: Two molecules of enrofloxacin intercalate into the DNA at the site of cleavage, forming a stable enrofloxacin-gyrase-DNA ternary complex. This interaction is facilitated by a magnesium ion bridge.
-
Stabilization of the Cleavage Complex: The presence of enrofloxacin prevents the re-ligation of the cleaved DNA strands by the GyrA subunit. This results in a stalled "cleavage complex."
-
Induction of Double-Strand DNA Breaks: The collision of replication forks with these stabilized cleavage complexes leads to the formation of lethal double-strand DNA breaks.
-
Cell Death: The accumulation of these DNA breaks triggers the SOS response and ultimately leads to bacterial cell death.
Caption: Mechanism of enrofloxacin action on DNA gyrase.
Quantitative Analysis of Enrofloxacin Inhibition
The inhibitory activity of enrofloxacin against DNA gyrase is quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. IC50 values are crucial for comparing the potency of different antibiotics and for understanding resistance mechanisms.
| Fluoroquinolone | Organism | Target Enzyme | IC50 (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | DNA Gyrase | 12.5 | [3] |
| Levofloxacin | S. aureus | DNA Gyrase | 6.25 | [3] |
| Gatifloxacin | S. aureus | DNA Gyrase | 3.13 | [3] |
| Moxifloxacin | S. aureus | DNA Gyrase | 3.13 | [3] |
| Sitafloxacin | E. faecalis | DNA Gyrase | 1.38 | [4] |
| Levofloxacin | E. faecalis | DNA Gyrase | 28.1 | [4] |
| Ciprofloxacin | E. faecalis | DNA Gyrase | 27.8 | [4] |
Experimental Protocols
The interaction of enrofloxacin with DNA gyrase can be studied using several in vitro assays. The most common are the DNA supercoiling assay and the DNA cleavage assay.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate in the presence and absence of an inhibitor.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl2
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% (w/v) glycerol
-
0.1 mg/mL albumin
-
0.5 µg relaxed pBR322 DNA
-
-
Inhibitor Addition: Add varying concentrations of enrofloxacin to the reaction mixtures. Include a no-drug control.
-
Enzyme Addition: Initiate the reaction by adding 1 unit of purified DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 4 µL of a stop buffer/loading dye (containing 5% SDS, 25 mM EDTA, and bromophenol blue).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TBE buffer (90 mM Tris-borate, 2 mM EDTA). Run the gel at 2-3 V/cm for 16-18 hours.
-
Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Quantify the band intensities to determine the IC50.
Caption: Workflow for a DNA gyrase supercoiling assay.
DNA Cleavage Assay
This assay detects the formation of the enrofloxacin-stabilized cleavage complex by measuring the conversion of supercoiled plasmid DNA into a linear form.
Methodology:
-
Reaction Mixture Preparation: Prepare the reaction mixture as in the supercoiling assay, but ATP can be omitted as it is not required for cleavage complex stabilization by fluoroquinolones.[5]
-
50 mM Tris-HCl (pH 7.5)
-
175 mM KGlu
-
5 mM MgCl2
-
50 µg/mL BSA
-
5 nM supercoiled pBR322 DNA
-
-
Inhibitor Addition: Add varying concentrations of enrofloxacin.
-
Enzyme Addition: Add a higher concentration of DNA gyrase than in the supercoiling assay (approximately 10-fold more).[5]
-
Incubation: Incubate at 37°C for 30 minutes.
-
Complex Trapping: Add 0.2% (w/v) SDS to trap the cleavage complex, followed by 250 mM EDTA.
-
Protein Digestion: Add Proteinase K (to a final concentration of 0.1 mg/mL) and incubate at 45°C for 30 minutes to digest the gyrase covalently bound to the DNA.[6]
-
Agarose Gel Electrophoresis: Analyze the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Visualization and Analysis: Visualize the DNA under UV light. The formation of a linear DNA band indicates the presence of the cleavage complex. Quantify the amount of linear DNA to assess the potency of the inhibitor.
Caption: Workflow for a DNA gyrase cleavage assay.
Conclusion
Enrofloxacin's potent bactericidal activity is a direct consequence of its ability to inhibit DNA gyrase. By stabilizing the cleavage complex, it effectively converts an essential enzyme into a cellular toxin, leading to the fragmentation of the bacterial chromosome. The experimental protocols outlined in this guide provide a framework for studying this mechanism in detail and for the screening and development of new antibacterial agents that target bacterial topoisomerases. A thorough understanding of this mechanism is paramount for combating the rise of antibiotic resistance and for designing the next generation of antimicrobial drugs.
References
- 1. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. topogen.com [topogen.com]
- 6. pubs.acs.org [pubs.acs.org]
Enrofloxacin bactericidal vs bacteriostatic activity
An In-depth Technical Guide to the Bactericidal and Bacteriostatic Activity of Enrofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class of antibiotics, widely utilized in veterinary medicine.[1][2] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] The antimicrobial action of enrofloxacin is complex, exhibiting both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) properties.[1][3] The predominant effect is largely dependent on the concentration of the drug at the site of infection.[1][4] This guide provides a comprehensive technical overview of the mechanisms underpinning enrofloxacin's dual activity, methods for its quantitative assessment, and detailed experimental protocols.
Mechanism of Action
The primary molecular targets of enrofloxacin, like other fluoroquinolones, are the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][5][6] These enzymes are crucial for bacterial DNA replication, recombination, and repair.[3][7]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is essential to relieve the topological stress that occurs during the unwinding of the DNA double helix for replication.[3][7] In most Gram-negative bacteria, DNA gyrase is the primary target of enrofloxacin.[8][9]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.[7][9] It is the main target for enrofloxacin in many Gram-positive bacteria.[7]
Enrofloxacin binds to the complex formed between these enzymes and the bacterial DNA.[1][10] This binding stabilizes the enzyme-DNA complex, leading to breaks in the DNA that are fatal to the bacterium and inhibiting DNA replication.[1][7][10]
The concentration of enrofloxacin plays a critical role in its effect on bacteria:
-
Bacteriostatic Effect (Low Concentrations): At low concentrations, enrofloxacin's inhibition of DNA replication can trigger the bacterial SOS response, a DNA repair mechanism.[1][4] This response can lead to a temporary halt in bacterial growth, resulting in a bacteriostatic effect.[1][4]
-
Bactericidal Effect (High Concentrations): At higher concentrations, the damage to the bacterial chromosome is too extensive for the SOS response to repair.[1][4] This leads to fragmentation of the bacterial chromosome and subsequent cell death, a bactericidal effect.[1][4] The bactericidal activity of enrofloxacin is concentration-dependent, with bacterial cell death typically occurring within 20–30 minutes of exposure at sufficient concentrations.[11]
Signaling Pathway of Enrofloxacin's Action
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrofloxacin-The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Enrofloxacin (Baytril) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ovid.com [ovid.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Enrofloxacin - Wikipedia [en.wikipedia.org]
In Vitro Susceptibility of Pseudomonas aeruginosa to Enrofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro susceptibility of Pseudomonas aeruginosa to Enrofloxacin, a fluoroquinolone antibiotic. This document details quantitative susceptibility data, experimental protocols for susceptibility testing, and the key molecular mechanisms conferring resistance to this important antimicrobial agent.
Quantitative Susceptibility Data
The in vitro activity of Enrofloxacin against Pseudomonas aeruginosa has been evaluated in numerous studies. The susceptibility is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Key metrics include the MIC range, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).
| Study Type | Isolate Source | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Veterinary Isolates | Small Animals (75% otitis externa) | 36 (58.3% P. aeruginosa) | 0.125 - 64 | 1 | 32 | [1] |
| Aquatic Isolate | Oreochromis niloticus | 1 | - | 1 | - | [2] |
| Veterinary Isolates | Septic Ocular Surface Disease | Not Specified | Low susceptibility rate of 25% | - | - | [3] |
| Canine Isolates | Ear Infections | Not Specified | 46.90% susceptibility | - | - | [4] |
| Canine Isolates | Skin Infections | Not Specified | 76.20% susceptibility | - | - | [4] |
Mechanisms of Enrofloxacin Resistance in Pseudomonas aeruginosa
Resistance of P. aeruginosa to Enrofloxacin and other fluoroquinolones is primarily mediated by two main mechanisms: alterations in the target enzymes and overexpression of efflux pumps.
Target Site Mutations
Enrofloxacin's mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), are a major cause of resistance.
-
DNA Gyrase (gyrA and gyrB): DNA gyrase is considered the primary target of fluoroquinolones in P. aeruginosa. Mutations in the gyrA gene, particularly those leading to amino acid substitutions at codon 83 (e.g., Thr83→Ile), are frequently observed in resistant strains.[2][5]
-
Topoisomerase IV (parC and parE): While DNA gyrase is the primary target, mutations in the parC gene, which encodes a subunit of topoisomerase IV, can confer higher levels of resistance, especially when present in conjunction with gyrA mutations.[1][5] Common mutations in parC involve substitutions at codon 87 (e.g., Ser87→Leu).[2]
The following diagram illustrates the impact of target site mutations on Enrofloxacin resistance.
Caption: Target site mutations leading to Enrofloxacin resistance.
Overexpression of Efflux Pumps
P. aeruginosa possesses a number of multidrug efflux pumps that can actively transport a wide range of antimicrobial agents, including fluoroquinolones, out of the cell. This reduces the intracellular concentration of the drug, preventing it from reaching its target. Overexpression of these efflux pumps is a significant mechanism of acquired resistance.
The following diagram illustrates the role of efflux pumps in Enrofloxacin resistance.
Caption: Efflux pump-mediated Enrofloxacin resistance.
Experimental Protocols for Susceptibility Testing
Standardized methods for determining the in vitro susceptibility of P. aeruginosa to Enrofloxacin are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures. The most common methods are broth microdilution, agar dilution, and disk diffusion.
Broth Microdilution
This method determines the MIC in a liquid growth medium.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of P. aeruginosa.
-
Inoculum Dilution: Dilute the 0.5 McFarland suspension 1:100 in cation-adjusted Mueller-Hinton broth (CAMHB).[6]
-
Plate Preparation: Use a 96-well microtiter plate containing serial twofold dilutions of Enrofloxacin in CAMHB.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final inoculum size of approximately 5 x 10⁵ CFU/mL.[6]
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Enrofloxacin that completely inhibits visible growth of the organism.
The following diagram outlines the workflow for the broth microdilution method.
Caption: Broth microdilution workflow.
Agar Dilution
This method involves incorporating the antimicrobial agent into an agar medium.
Protocol:
-
Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of Enrofloxacin.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculum Dilution: Dilute the 0.5 McFarland suspension 1:10 in sterile saline or phosphate-buffered saline (PBS).[6]
-
Inoculation: Spot 1 µL of the diluted inoculum onto the surface of each agar plate, resulting in a final concentration of approximately 10⁴ CFU per spot.[6]
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of Enrofloxacin that inhibits visible bacterial growth.
The following diagram illustrates the workflow for the agar dilution method.
Caption: Agar dilution workflow.
Disk Diffusion (Kirby-Bauer) Method
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic based on the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of bacteria.[7][8]
-
Disk Application: Aseptically apply an Enrofloxacin disk (typically 5 µg) to the surface of the agar.[9]
-
Incubation: Invert the plate and incubate at 35°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established CLSI or EUCAST breakpoints.
The following diagram outlines the workflow for the disk diffusion method.
Caption: Disk diffusion (Kirby-Bauer) workflow.
References
- 1. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran | Brazilian Journal of Microbiology [elsevier.es]
- 2. The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa [ijp.iranpath.org]
- 3. Molecular Detection of Mutations in gyrA gyrB parC and parE Genes in the Quinolone Resistance Determining Region Among Pseudomonas aeruginosa Isolated From Burn Wound Infection - Iranian Journal of Medical Microbiology [ijmm.ir]
- 4. researchgate.net [researchgate.net]
- 5. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Enrofloxacin, Effective Treatment of Pseudomonas aeruginosa and Enterococcus faecalis Infection in Oreochromis niloticus - PMC [pmc.ncbi.nlm.nih.gov]
Enrofloxacin chemical structure and properties
This in-depth guide provides a detailed overview of the chemical structure, properties, and mechanism of action of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of this important antimicrobial agent.
Chemical Structure and Identification
Enrofloxacin is a synthetic chemotherapeutic agent from the fluoroquinolone class. Its chemical structure is characterized by a quinolone carboxylic acid core with a cyclopropyl group at the N-1 position, a fluorine atom at the C-6 position, and a 4-ethylpiperazin-1-yl group at the C-7 position.
IUPAC Name: 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]
CAS Number: 93106-60-6
Molecular Formula: C₁₉H₂₂FN₃O₃
Physicochemical Properties
The following table summarizes the key physicochemical properties of enrofloxacin, providing essential data for research and development applications.
| Property | Value | Source |
| Molecular Weight | 359.39 g/mol | [1] |
| Melting Point | 219-221 °C | [1] |
| Water Solubility | Slightly soluble | [1] |
| pKa₁ (Carboxylic Acid) | ~6.0 | [1] |
| pKa₂ (Piperazine) | ~8.0 | [1] |
| logP (Octanol/Water) | 1.1 | [1] |
Mechanism of Action
Enrofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, enrofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. By inhibiting DNA gyrase, enrofloxacin prevents the uncoiling of the DNA, leading to a cessation of these vital cellular processes.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target of enrofloxacin is topoisomerase IV. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV results in the inability of the bacterial cell to segregate its replicated DNA, ultimately leading to cell death.
The binding of enrofloxacin to these enzymes stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and subsequent cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and evaluation of enrofloxacin.
High-Performance Liquid Chromatography (HPLC) for Quantification of Enrofloxacin
This protocol describes a method for the quantitative analysis of enrofloxacin in a sample.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Enrofloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 5.0)
-
Water (HPLC grade)
-
Sample containing enrofloxacin
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase consisting of acetonitrile and phosphate buffer (containing methanol) at pH 5.0. The specific gradient program should be optimized based on the instrument and column used.
-
Standard Solution Preparation: Accurately weigh a known amount of enrofloxacin reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Prepare the sample containing enrofloxacin by dissolving it in a suitable solvent and filtering it through a 0.45 µm filter to remove any particulate matter.
-
HPLC Analysis:
-
Set the flow rate to 0.8 mL/min.
-
Set the UV detector wavelength to 267 nm.
-
Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas for enrofloxacin.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of enrofloxacin in the sample by interpolating its peak area on the calibration curve.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the procedure for determining the MIC of enrofloxacin against a specific bacterial strain.[3][4][5][6]
Materials:
-
Enrofloxacin stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Quality control bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[3]
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Enrofloxacin Dilutions: Perform serial two-fold dilutions of the enrofloxacin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 32 µg/mL to 0.004 µg/mL).[3]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[5]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the enrofloxacin dilutions. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.[6] This can be determined by visual inspection or by using a microplate reader to measure turbidity.
-
Quality Control: Concurrently test the quality control strains to ensure the validity of the results. The obtained MIC values for the control strains should fall within the established acceptable ranges.[3]
DNA Gyrase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of enrofloxacin on bacterial DNA gyrase activity.
Principle: The assay measures the conversion of relaxed circular plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of the inhibitor.
General Procedure:
-
Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and an appropriate assay buffer.
-
Inhibition: Add varying concentrations of enrofloxacin to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding purified bacterial DNA gyrase to each reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of enrofloxacin.
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
The Pharmacokinetics and Metabolism of Enrofloxacin in Canines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antimicrobial agent widely used in veterinary medicine to treat a variety of bacterial infections in dogs. Its efficacy is intrinsically linked to its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted by the canine body. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of enrofloxacin in canines, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic and experimental workflows.
Pharmacokinetics of Enrofloxacin in Canines
The pharmacokinetic properties of enrofloxacin in dogs are characterized by its rapid absorption and wide distribution throughout the body. Following administration, enrofloxacin is metabolized into its primary active metabolite, ciprofloxacin, which also exhibits antimicrobial activity.[1][2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of enrofloxacin and its metabolite, ciprofloxacin, in canines after intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Enrofloxacin in Canines (5 mg/kg Dose)
| Parameter | Intravenous Administration (Mean ± SD) | Oral Administration (Mean ± SD) |
| Cmax (µg/mL) | - | 1.5 - 2.0 |
| Tmax (h) | - | 1.0 - 2.5[3] |
| AUC (µg·h/mL) | 7.0 - 8.5 | 8.0 - 10.0 |
| t½ (h) | 2.4 ± 0.2[4] | 3.4 - 4.9[3] |
| Vd (L/kg) | 7.0 ± 0.5[1] | - |
| Cl (mL/min/kg) | 27.1 ± 3.5[4] | - |
| Bioavailability (%) | - | ~80% |
Table 2: Pharmacokinetic Parameters of Ciprofloxacin (as a metabolite) in Canines (following a 5 mg/kg Enrofloxacin Dose)
| Parameter | Intravenous Administration (Mean ± SD) | Oral Administration (Mean ± SD) |
| Cmax (µg/mL) | 0.2 ± 0.05[4] | 0.3 ± 0.08[4] |
| Tmax (h) | 2.2 ± 0.4[1] | 3.6 - 4.0[4] |
Table 3: Tissue and Fluid Distribution of Enrofloxacin in Canines (µg/g or µg/mL) 2-4 hours Post-Administration
| Tissue/Fluid | Concentration (Mean ± SD) | Reference |
| Plasma | 0.33 ± 0.14 | [5] |
| Alveolar Macrophages | 3.34 ± 2.4 | [5] |
| Epithelial Lining Fluid | 4.79 ± 5.0 | [5] |
| Bone (Cortical) | 0.15 - 0.29 | [6] |
| Liver | 3.02 | [7] |
| Spleen | 1.45 | [7] |
| Kidney | 4.5 - 5.5 | |
| Urine | >10.0 | |
| Prostate | 23.5 | [8] |
| Cerebral Cortex | 5.7 | [8] |
| Cerebrospinal Fluid | 5.3 | [8] |
Metabolism of Enrofloxacin
The primary metabolic pathway for enrofloxacin in dogs is N-de-ethylation to form ciprofloxacin.[2] This biotransformation is significant, with approximately 40% of the administered enrofloxacin being converted to ciprofloxacin after both intravenous and oral administration.[2] This metabolic conversion contributes to the overall antibacterial efficacy of enrofloxacin treatment.
Metabolic Pathway of Enrofloxacin
Caption: Metabolic pathway of enrofloxacin to ciprofloxacin in canines.
Experimental Protocols
The following sections detail standardized methodologies for conducting pharmacokinetic studies of enrofloxacin in canines.
Animal Model and Dosing
-
Subjects: Clinically healthy adult dogs (e.g., Beagles) of a specified sex and weight range are typically used.[9] Animals are acclimatized to the study environment before the experiment.
-
Housing: Dogs are individually housed in cages that allow for the separate collection of urine and feces.
-
Dosing:
-
Washout Period: In cross-over study designs, a washout period of at least 21 days is maintained between treatments.
Sample Collection
-
Blood Sampling: Blood samples (approximately 2-3 mL) are collected from a jugular or cephalic vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[10]
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 1500 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Urine and Feces Collection: Total urine and feces are collected at specified intervals (e.g., 0-24, 24-48, and 48-72 hours) post-dosing to determine the extent of excretion.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection is commonly employed for the simultaneous quantification of enrofloxacin and ciprofloxacin in canine plasma.[1]
-
Sample Preparation (Plasma):
-
Thaw plasma samples at room temperature.
-
To 0.5 mL of plasma, add an internal standard (e.g., ofloxacin).
-
Precipitate plasma proteins by adding a precipitating agent (e.g., acetonitrile or perchloric acid).
-
Vortex the mixture and then centrifuge (e.g., at 10,000 x g for 10 minutes).
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject a specific volume (e.g., 20 µL) into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphoric acid, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation wavelength set at approximately 280 nm and emission wavelength at approximately 450 nm.
-
-
Quantification: The concentrations of enrofloxacin and ciprofloxacin are determined by comparing their peak areas to those of the standards from a calibration curve.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a canine pharmacokinetic study.
Conclusion
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of enrofloxacin in canines. The data presented in the tables, the detailed experimental protocols, and the visual diagrams of the metabolic pathway and experimental workflow offer valuable resources for researchers, scientists, and drug development professionals. A thorough understanding of these principles is essential for the effective and safe use of enrofloxacin in veterinary medicine and for the development of new antimicrobial therapies.
References
- 1. Pharmacokinetics of enrofloxacin and its metabolite ciprofloxacin after intravenous and oral administration of enrofloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evaluation of enrofloxacin administered orally to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics of baytril (enrofloxacin) in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration of enrofloxacin and its active metabolite in alveolar macrophages and pulmonary epithelial lining fluid of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortical bone concentrations of enrofloxacin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Tissue concentrations of enrofloxacin and ciprofloxacin in anesthetized dogs following single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Species differences in pharmacokinetics of enrofloxacin in dogs and cats after oral administrations [frontiersin.org]
- 10. Pharmacokinetics of enrofloxacin HCl-2H2O (Enro-C) in dogs and pharmacokinetic/pharmacodynamic Monte Carlo simulations against Leptospira spp - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Transformation of Enrofloxacin to Ciprofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo conversion of enrofloxacin to its active metabolite, ciprofloxacin. Enrofloxacin, a fluoroquinolone antibiotic exclusively developed for veterinary use, undergoes partial de-ethylation to form ciprofloxacin, a potent antimicrobial agent also used in human medicine.[1][2] Understanding the dynamics of this biotransformation is critical for optimizing therapeutic efficacy, ensuring food safety, and mitigating the development of antimicrobial resistance. This document details the metabolic pathways, quantitative conversion rates across various species, and the experimental protocols utilized for their determination.
Metabolic Pathway of Enrofloxacin to Ciprofloxacin
The primary metabolic route for enrofloxacin in most animal species is N-de-ethylation, which converts it to ciprofloxacin.[3][4] This biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[1][5] Specifically, studies have implicated CYP3A4 as a key enzyme in this process in broilers, pigs, and humans.[5] The conversion involves the oxidative de-ethylation of the ethylpiperazine ring of the enrofloxacin molecule.[6]
While N-de-ethylation to ciprofloxacin is the major metabolic pathway, other biotransformation processes for enrofloxacin have been identified, including N-oxidation, oxidative decarboxylation, defluorination, and hydroxylation.[4][7] However, ciprofloxacin is the most significant active metabolite contributing to the overall antimicrobial effect of enrofloxacin administration.[8]
Caption: Metabolic pathway of enrofloxacin to ciprofloxacin.
Quantitative Analysis of In Vivo Conversion
The extent of enrofloxacin's conversion to ciprofloxacin varies significantly among different animal species. This variation is a critical consideration in veterinary pharmacology for determining appropriate dosage regimens. The following tables summarize key pharmacokinetic parameters and conversion ratios from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Enrofloxacin and Ciprofloxacin Following Enrofloxacin Administration in Various Species
| Species | Administration Route & Dose | Enrofloxacin T½ (h) | Ciprofloxacin T½ (h) | Enrofloxacin Vd (L/kg) | Ciprofloxacin Vd (L/kg) | Reference |
| Dog | IV (5 mg/kg) | 3.47 ± 0.78 | 4.20 ± 0.82 | 2.45 ± 0.49 | 1.92 ± 0.33 | [9] |
| Dog | Oral (5 mg/kg) | 3.47 ± 0.78 | 4.20 ± 0.82 | 2.45 ± 0.49 | 1.92 ± 0.33 | [9] |
| Badri Cow | IV (7.5 mg/kg) | 4.27 | 3.28 ± 0.13 | 7.63 | - | [10][11] |
| Nanyang Cattle | IV (2.5 mg/kg) | 3.592 ± 1.205 | - | 1.394 ± 0.349 | - | [12] |
| Nanyang Cattle | IM (2.5 mg/kg) | - | - | - | - | [12] |
| Lactating Cow | IV (5 mg/kg) | ~1.7 | ~1.7 | - | - | [13] |
| Lactating Cow | IM (5 mg/kg) | ~5.9 | ~5.9 | - | - | [13] |
| Lactating Cow | SC (5 mg/kg) | ~5.6 | ~5.6 | - | - | [13] |
| Chicken | IV (10 mg/kg) | 10.29 ± 0.45 | - | - | - | [14] |
| Chicken | Oral (10 mg/kg) | 14.23 ± 0.46 | - | - | - | [14] |
| Prairie Dog | SC (20 mg/kg) | 4.63 (total fluoroquinolones) | - | - | - | [15] |
T½: Elimination half-life; Vd: Volume of distribution. Values are presented as mean ± standard deviation where available.
Table 2: Conversion Ratio of Enrofloxacin to Ciprofloxacin in Various Species
| Species | Administration Route & Dose | Conversion Ratio (%) | Method of Calculation | Reference |
| Dog | IV (5 mg/kg) | 40.44 ± 10.08 | Fraction metabolized | [9] |
| Dog | Oral (5 mg/kg) | 40.17 ± 8.33 | Fraction metabolized | [9] |
| Badri Cow | IV (7.5 mg/kg) | 11 | Ratio of AUCs (Ciprofloxacin/Enrofloxacin) | [10] |
| Nanyang Cattle | IV (2.5 mg/kg) | 59.2 ± 9.6 | - | [12] |
| Nanyang Cattle | IM (2.5 mg/kg) | 31.2 ± 7.7 | - | [12] |
| Buffalo Calves | IV | 36 | - | [16] |
AUC: Area under the plasma concentration-time curve.
Experimental Protocols for Quantification
The accurate quantification of enrofloxacin and ciprofloxacin in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC).[9][12][13] The following sections detail a generalized experimental workflow and specific methodologies cited in the literature.
General Experimental Workflow
The process of quantifying enrofloxacin and its metabolite ciprofloxacin from in vivo studies typically involves sample collection, preparation, chromatographic separation, and detection.
Caption: General experimental workflow for in vivo studies.
Detailed Methodologies
Sample Preparation:
-
Plasma/Serum: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., heparin). Plasma or serum is separated by centrifugation.[10][17]
-
Tissue Homogenization: For residue analysis, tissue samples (e.g., liver, muscle, kidney) are homogenized.[14][17]
-
Extraction: A common method involves protein precipitation with an acid (e.g., phosphoric acid) followed by extraction with an organic solvent like acetonitrile.[17] Dispersive liquid-liquid microextraction (DLLME) has also been proposed as an efficient sample pre-treatment method.[17] The supernatant is then typically filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[17]
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector is used.
-
Column: Reversed-phase columns, such as a C18 column, are commonly employed for the separation of enrofloxacin and ciprofloxacin.[18]
-
Mobile Phase: The mobile phase typically consists of a mixture of an acidic aqueous buffer (e.g., 0.025M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent like acetonitrile.[19] A common ratio is 87:13 (buffer:acetonitrile).[19]
-
Detection:
-
UV Detection: Detection is often performed at a specific wavelength, although the exact wavelength can vary between protocols.
-
Fluorescence Detection: This method offers high sensitivity. For enrofloxacin and ciprofloxacin, excitation and emission wavelengths are often set around 275-277 nm and 418-450 nm, respectively.[18][19]
-
-
Quantification: The concentrations of enrofloxacin and ciprofloxacin in the samples are determined by comparing the peak areas from the chromatograms to a standard curve generated from solutions of known concentrations.[19] The linearity of the assay is typically established over a range of concentrations (e.g., 0.00125 to 0.005 mg/mL).[19]
Factors Influencing the Conversion
Several factors can influence the in vivo conversion of enrofloxacin to ciprofloxacin:
-
Animal Species: As demonstrated in the quantitative tables, there are significant inter-species variations in the extent of metabolism.[15]
-
Route of Administration: The route of administration (e.g., intravenous, intramuscular, oral) can affect the bioavailability and subsequent metabolism of enrofloxacin.[12] For example, in Nanyang cattle, the conversion ratio was higher after IV administration compared to IM administration.[12]
-
Physiological Status: Age, health, and physiological condition (e.g., pregnancy) can alter drug metabolism.[2][20]
-
Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP450 enzymes can potentially alter the metabolism of enrofloxacin.[21][22] For instance, enrofloxacin has been shown to inhibit CYP1A2 in rats and CYP3A in sea bass and hens.[6][22]
Conclusion
The in vivo conversion of enrofloxacin to ciprofloxacin is a crucial aspect of its pharmacology, with significant implications for therapeutic outcomes in veterinary medicine. The extent of this biotransformation is highly variable across species and is influenced by several factors. A thorough understanding of these dynamics, supported by robust analytical methodologies such as HPLC, is essential for the rational use of enrofloxacin and for ensuring both animal health and public safety. This guide provides a foundational resource for professionals in drug development and research to further explore and apply this knowledge.
References
- 1. Enrofloxacin - Wikipedia [en.wikipedia.org]
- 2. Enrofloxacin: Pharmacokinetics and Metabolism in Domestic Animal ...: Ingenta Connect [ingentaconnect.com]
- 3. Microbiological Transformation of Enrofloxacin by the Fungus Mucor ramannianus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of cytochrome p450 enzymes by enrofloxacin in the sea bass (Dicentrarchus labrax) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Enrofloxacin and its Metabolite Ciprofloxacin in Badri Cows [arccjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of Enrofloxacin and Its Metabolite Ciprofloxacin in Nanyang Cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of enrofloxacin after single intravenous, intramuscular and subcutaneous injections in lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and residues of enrofloxacin in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. joghr.org [joghr.org]
- 20. Pharmacokinetic and Pharmacodynamic Modeling of Enrofloxacin and Its Metabolite Ciprofloxacin in Pregnant Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo study of the effects of enrofloxacin on hepatic cytochrome P-450. Potential for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Dawn of a Veterinary Staple: The Initial Discovery and Synthesis of Enrofloxacin
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Enrofloxacin, a second-generation fluoroquinolone, marked a significant advancement in veterinary medicine, offering broad-spectrum antibacterial activity against a wide range of pathogens. Its discovery and development in the early 1980s by researchers at Bayer AG provided veterinarians with a powerful new tool to combat bacterial infections in animals. This technical guide delves into the core aspects of enrofloxacin's initial discovery, its first chemical synthesis, and its early antibacterial profile, providing detailed experimental protocols and data for scientific and research purposes.
The Genesis of Enrofloxacin: A Bayer Innovation
Enrofloxacin was first synthesized in 1983 by Dr. Klaus Grohe and Dr. H.J. Zeiler at the Bayer AG laboratories in Germany.[1] Their work was part of a broader research program focused on the development of new quinolone carboxylic acid derivatives with potent antibacterial activity. The key innovation that led to the synthesis of enrofloxacin and other related fluoroquinolones was the "Grohe process," a novel method for the synthesis of the quinolone core structure developed by Dr. Grohe in 1975.
The initial synthesis of enrofloxacin is described in a patent filed by Bayer AG in 1981 and published in 1983. This patent, DE3142854A1, laid the groundwork for a new class of highly effective veterinary antibiotics. The commercial product, Baytril®, was introduced to the market in 1988.[2]
The Pioneering Synthesis: A Detailed Experimental Protocol
The initial synthesis of enrofloxacin, as inferred from the examples in the foundational Bayer patent (DE3142854A1), involves a multi-step process culminating in the formation of the active pharmaceutical ingredient. The following is a representative experimental protocol for the synthesis of 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (enrofloxacin).
Experimental Protocol: Synthesis of Enrofloxacin
Step 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
This intermediate is a key building block for enrofloxacin. The synthesis, as described in the patent, involves the reaction of a substituted benzoylacetate with an orthoformate and cyclopropylamine, followed by cyclization.
-
Reactants:
-
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., dimethylformamide)
-
-
Procedure:
-
A mixture of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate and potassium carbonate in dimethylformamide is heated.
-
The reaction mixture is stirred at an elevated temperature for several hours to facilitate the intramolecular cyclization.
-
After cooling, the mixture is poured into water and acidified to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Step 2: Synthesis of 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Enrofloxacin)
This final step involves the nucleophilic substitution of the chlorine atom at the 7-position of the quinolone ring with N-ethylpiperazine.
-
Reactants:
-
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
N-ethylpiperazine
-
Solvent (e.g., pyridine or dimethyl sulfoxide)
-
-
Procedure:
-
A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and an excess of N-ethylpiperazine in a high-boiling polar solvent like pyridine or DMSO is heated.
-
The reaction is typically carried out at a temperature range of 120-140°C for several hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is treated with water, and the pH is adjusted to precipitate the crude enrofloxacin.
-
The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
| Parameter | Value |
| Melting Point | 219-221 °C[2] |
| Molecular Formula | C₁₉H₂₂FN₃O₃ |
| Molar Mass | 359.40 g/mol |
Visualizing the Synthesis and Workflow
To better understand the chemical transformations and experimental procedures, the following diagrams have been generated.
References
Enrofloxacin's Efficacy Against Mycoplasma Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplasma species, a genus of bacteria distinguished by their lack of a cell wall, are significant pathogens in both veterinary and human medicine. This intrinsic resistance to cell wall-active antibiotics like beta-lactams makes treatment challenging.[1][2] Enrofloxacin, a synthetic fluoroquinolone antibiotic, has been a crucial therapeutic agent due to its broad-spectrum activity against various Gram-negative and Gram-positive bacteria, including Mycoplasma spp.[3][4] This guide provides an in-depth analysis of enrofloxacin's activity, mechanisms of action and resistance, and standardized protocols for its evaluation against Mycoplasma.
Mechanism of Action
Enrofloxacin exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[3][5] By forming a complex with these enzymes and the bacterial DNA, enrofloxacin inhibits the re-ligation of cleaved DNA strands, leading to a cascade of events including the cessation of DNA replication and transcription, ultimately resulting in bacterial cell death.[3][5][6] In many Mycoplasma species, DNA gyrase is considered the primary target of enrofloxacin.[7]
In Vitro Activity of Enrofloxacin
The minimum inhibitory concentration (MIC) is the primary quantitative measure of an antibiotic's in vitro activity. The tables below summarize the MIC ranges, MIC₅₀, and MIC₉₀ values of enrofloxacin against various veterinary Mycoplasma species. These values indicate the concentration of enrofloxacin required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Enrofloxacin MICs for Avian Mycoplasma Species
| Mycoplasma Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| M. gallisepticum | - | - | - | - | [7] |
| M. synoviae | 73 | 1 to >16 | 2 | 8 | [6] |
Table 2: Enrofloxacin MICs for Bovine and Swine Mycoplasma Species
| Mycoplasma Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| M. bovis | - | - | - | - | [2] |
| M. hyopneumoniae | - | - | - | - | [8] |
| M. hyorhinis | - | - | - | - | [8] |
Note: Specific MIC values from cited literature can be highly variable based on geographic location, time of isolate collection, and local antibiotic usage patterns. The provided references indicate studies where such data is available.
Mechanisms of Resistance
Resistance to enrofloxacin in Mycoplasma primarily arises from specific point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[1][6][9] These mutations alter the target enzymes, reducing their affinity for the antibiotic. A common finding is that mutations in the parC gene are often the first step in developing reduced susceptibility, with subsequent mutations in gyrA leading to higher levels of resistance.[2][6] For instance, in M. synoviae, substitutions at positions like Ser81 and Asp84 in ParC are clearly correlated with decreased susceptibility.[6] Similarly, in M. gallisepticum, substitutions at Ser-83 in GyrA and Ser-80 in ParC have a significant impact on resistance.[7]
References
- 1. Emerging Antibiotic Resistance in Mycoplasma Microorganisms, Designing Effective and Novel Drugs / Therapeutic Targets: Current Knowledge and Futuristic Prospects - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. journals.asm.org [journals.asm.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 6. Molecular Characterization of Acquired Enrofloxacin Resistance in Mycoplasma synoviae Field Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro antibiotic susceptibility of field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyorhinis from South Korea | Engormix [en.engormix.com]
- 9. Mycoplasmas and Their Antibiotic Resistance: The Problems and Prospects in Controlling Infections - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Enrofloxacin's Broad-Spectrum Efficacy: A Technical Guide
Abstract: Enrofloxacin, a second-generation fluoroquinolone antibiotic, is widely utilized in veterinary medicine due to its potent, broad-spectrum bactericidal activity. This technical guide delves into the molecular mechanisms underpinning its efficacy against a wide range of Gram-negative and Gram-positive bacteria. We will explore its primary cellular targets, the structural basis of its inhibitory action, and the factors contributing to its broad-spectrum character. Furthermore, this guide presents quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its mechanism and associated research workflows.
Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases
Enrofloxacin's bactericidal effect is a direct consequence of its interaction with two essential bacterial enzymes: DNA gyrase (GyrA, GyrB) and topoisomerase IV (ParC, ParE) . These enzymes are critical for managing DNA topology—including replication, recombination, and repair—by introducing transient double-stranded breaks to allow for DNA strand passage.
Enrofloxacin stabilizes the transient complex formed between these enzymes and DNA, creating a "cleavable complex". This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks. The resulting chromosomal damage triggers the SOS response and ultimately leads to rapid bacterial cell death.
Caption: Enrofloxacin's mechanism of action, inhibiting DNA gyrase and topoisomerase IV.
The Foundation of Broad-Spectrum Activity
The remarkable breadth of enrofloxacin's activity stems from its ability to effectively inhibit both DNA gyrase and topoisomerase IV. While both enzymes are present in most bacteria, their sensitivity to fluoroquinolones differs between bacterial types:
-
Gram-Negative Bacteria: In organisms like E. coli and Salmonella spp., DNA gyrase is the primary and most sensitive target for enrofloxacin.
-
Gram-Positive Bacteria: In organisms such as Staphylococcus aureus and Streptococcus spp., topoisomerase IV is generally the primary target.
This dual-targeting capability ensures that enrofloxacin can effectively disrupt DNA replication in a wide variety of bacterial pathogens, a key factor in its classification as a broad-spectrum antibiotic. The affinity for these targets can be influenced by specific mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.
Quantitative Efficacy Data
The efficacy of enrofloxacin is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize representative MIC values for enrofloxacin against common veterinary pathogens.
Table 1: Enrofloxacin MIC Values for Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.008 - 0.03 |
| Salmonella Typhimurium | ATCC 14028 | 0.015 - 0.06 |
| Pasteurella multocida | Field Isolates | ≤0.015 - 0.03 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2.0 |
| Klebsiella pneumoniae | Clinical Isolates | 0.03 - 0.25 |
Table 2: Enrofloxacin MIC Values for Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 |
| Staphylococcus pseudintermedius | Clinical Isolates | 0.06 - 0.5 |
| Streptococcus suis | Field Isolates | 0.25 - 1.0 |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 2.0 |
| Bacillus subtilis | ATCC 6633 | 0.12 |
Note: MIC values can vary between strains and testing methodologies.
Key Experimental Protocols
The determination of MIC values and the assessment of enzyme inhibition are fundamental to understanding enrofloxacin's efficacy.
Protocol: Broth Microdilution for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of enrofloxacin that inhibits the visible growth of a target bacterium in a liquid medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Enrofloxacin stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antibiotic Dilutions: Create a serial two-fold dilution of enrofloxacin in CAMHB across the wells of a microtiter plate. For example, from 16 µg/mL down to 0.015 µg/mL.
-
Well Reservation: Leave wells for a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of enrofloxacin in which there is no visible turbidity (growth).
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly measures the effect of enrofloxacin on the enzymatic activity of DNA gyrase.
Objective: To quantify the inhibitory effect of enrofloxacin on the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase enzyme (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Enrofloxacin at various concentrations
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of enrofloxacin. Include a no-drug control and a no-enzyme control.
-
Enzyme Addition: Add purified DNA gyrase to all tubes except the no-enzyme control.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer (containing EDTA and a loading dye).
-
Analysis: Analyze the DNA topology by running the samples on an agarose gel. Relaxed and supercoiled DNA will migrate at different rates.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. The degree of inhibition is determined by the reduction in the supercoiled DNA band in the presence of enrofloxacin.
Logical Progression to Bacterial Resistance
Despite its efficacy, resistance to enrofloxacin can develop. The primary mechanisms involve a logical progression of cellular changes that reduce the drug's effectiveness.
Caption: Logical pathways leading to bacterial resistance against enrofloxacin.
Conclusion
The potent, broad-spectrum efficacy of enrofloxacin is firmly rooted in its molecular design, which allows for the dual inhibition of DNA gyrase and topoisomerase IV. This action effectively halts DNA replication in a wide array of both Gram-negative and Gram-positive bacteria. Understanding this molecular basis, supported by quantitative efficacy data and robust experimental protocols, is paramount for its responsible use in clinical settings and for the future development of next-generation antimicrobial agents.
Methodological & Application
Application Notes and Protocols for Enrofloxacin Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in veterinary medicine to treat a variety of infections. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Determining the MIC of enrofloxacin is a critical step in assessing its efficacy against specific bacterial isolates, monitoring for the development of resistance, and establishing appropriate therapeutic dosing regimens.
These application notes provide detailed protocols for determining the MIC of enrofloxacin using the broth microdilution and agar dilution methods, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: Enrofloxacin MIC Breakpoints
The interpretation of MIC values is crucial for clinical decision-making. The CLSI has established breakpoints to categorize bacterial isolates as susceptible (S), intermediate (I), or resistant (R) to enrofloxacin. Recently, a "susceptible-dose dependent" (SDD) category has been introduced for certain pathogens, indicating that susceptibility is dependent on the dosage regimen.[1][2]
Table 1: CLSI Interpretive Categories and MIC Breakpoints for Enrofloxacin in Dogs. [3][4]
| Interpretive Category | Previous MIC Breakpoint (µg/mL) | Revised MIC Breakpoint (µg/mL) | Dosage for Revised Breakpoint |
| Susceptible (S) | ≤ 0.5 | ≤ 0.06 | 5 mg/kg |
| Susceptible-Dose Dependent (SDD) | - | 0.12 | 10 mg/kg |
| Susceptible-Dose Dependent (SDD) | - | 0.25 | 20 mg/kg |
| Intermediate (I) | 1–2 | - | - |
| Resistant (R) | ≥ 4 | ≥ 0.5 | - |
Table 2: Enrofloxacin MIC Breakpoints for Other Veterinary Pathogens. [5]
| Pathogen | Host | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |
| Pasteurella multocida | Cattle, Swine | ≤ 0.25 | 0.5 - 1 | ≥ 2 |
| Mannheimia haemolytica | Cattle | ≤ 0.25 | 0.5 - 1 | ≥ 2 |
| Actinobacillus pleuropneumoniae | Swine | ≤ 0.25 | 0.5 | ≥ 1 |
| Avian Pathogenic E. coli (APEC) | Poultry | ≤ 0.25 | 0.5 - 1 | ≥ 2 |
Experimental Protocols
The following are standardized methods for determining the MIC of enrofloxacin. It is essential to adhere to aseptic techniques throughout these procedures.
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple isolates and concentrations simultaneously.[6][7]
Materials:
-
Enrofloxacin powder of known potency
-
Sterile cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Enrofloxacin Stock Solution:
-
Prepare a stock solution of enrofloxacin at a concentration of 1000 µg/mL or higher in a suitable solvent as recommended by the manufacturer.
-
Sterilize the stock solution by membrane filtration.
-
-
Preparation of Enrofloxacin Working Solutions:
-
Perform serial two-fold dilutions of the enrofloxacin stock solution in CAMHB to achieve a range of concentrations (e.g., 0.004 to 32 µg/mL).[6]
-
These working solutions should be at twice the final desired concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate enrofloxacin working solution into each well of a 96-well plate.
-
Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final enrofloxacin concentrations.[6]
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Seal the microtiter plates to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of enrofloxacin that shows no visible bacterial growth (i.e., no turbidity) in the well.
-
Reading can be done visually or with a microplate reader.
-
Protocol 2: Agar Dilution Method
This method is considered a reference method and is useful for testing a large number of isolates against a few antimicrobial agents.
Materials:
-
Enrofloxacin powder of known potency
-
Sterile Mueller-Hinton agar (MHA)
-
Bacterial isolates for testing
-
Quality control (QC) strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Sterile petri dishes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Enrofloxacin-Containing Agar Plates:
-
Prepare a series of enrofloxacin stock solutions at 10 times the desired final concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each enrofloxacin stock solution to 9 parts of molten MHA to create plates with the desired final concentrations (e.g., 0.004 to 32 µg/mL).[6]
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution method (Step 3).
-
The final inoculum density on the agar surface should be approximately 10⁴ CFU per spot.[6]
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, spot-inoculate the prepared bacterial suspensions onto the surface of the enrofloxacin-containing agar plates and the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of enrofloxacin that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
-
Visualization of Protocols and Logic
Experimental Workflow: Broth Microdilution MIC Testing
Caption: Workflow for Enrofloxacin Broth Microdilution MIC Testing.
Logic Diagram: Interpretation of MIC Results
Caption: Logic for Interpreting Enrofloxacin MIC Results in Dogs (Revised CLSI).
References
- 1. New CLSI guidelines – enrofloxacin/ marbofloxcin | Animal Health Laboratory [uoguelph.ca]
- 2. wormsandgermsblog.com [wormsandgermsblog.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Application of Enrofloxacin and Orbifloxacin Disks Approved in Japan for Susceptibility Testing of Representative Veterinary Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Enrofloxacin: An Application Note and Protocol
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is widely used in veterinary medicine to treat bacterial infections in animals. Accurate and reliable quantification of Enrofloxacin in pharmaceutical formulations and biological matrices is crucial for ensuring dosage accuracy, monitoring therapeutic efficacy, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique that offers high sensitivity, specificity, and accuracy for the determination of Enrofloxacin.
This application note provides a detailed protocol for the quantification of Enrofloxacin using a reversed-phase HPLC (RP-HPLC) method. The described method is simple, rapid, and has been validated according to the International Council for Harmonisation (ICH) guidelines, making it suitable for routine quality control and research applications.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Enrofloxacin, a moderately polar compound, is injected into the HPLC system. It partitions between the mobile phase and the stationary phase based on its hydrophobicity. The components of the sample are separated based on their differential affinity for the stationary phase. A more polar mobile phase results in a shorter retention time for Enrofloxacin. The eluted compound is then detected by a UV-Vis detector at a specific wavelength, and the resulting peak area is proportional to the concentration of Enrofloxacin in the sample.
Materials and Reagents
-
Enrofloxacin reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified by a water purification system)
-
Phosphoric acid (analytical grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Sodium hydroxide (analytical grade)
-
Phosphate buffer
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
This section outlines two distinct, validated HPLC methods for the quantification of Enrofloxacin. Method 1 is a simple isocratic method suitable for routine analysis of pharmaceutical formulations. Method 2 employs a gradient elution, which can be advantageous for analyzing Enrofloxacin in complex matrices or for the simultaneous determination of its metabolites.
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| HPLC System | Any standard HPLC system with a UV-Vis detector | HPLC system with a gradient pump and UV-Vis detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[1][2] | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient Program | N/A | Time (min) |
| 0 | ||
| 10 | ||
| 15 | ||
| 16 | ||
| 20 | ||
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min |
| Detection Wavelength | 270 nm[1][2] | 278 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient (or controlled at 25 °C) | Ambient (or controlled at 30 °C) |
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Enrofloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase (for Method 1) or a mixture of Acetonitrile:Water (50:50, v/v) (for Method 2) and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1][3]
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Enrofloxacin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
For Biological Matrices (e.g., Animal Tissue):
-
Homogenize a known weight (e.g., 1 g) of the tissue sample.
-
Add a suitable extraction solvent (e.g., a mixture of acetonitrile and phosphoric acid solution).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins and other interfering substances.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The filtered extract may require further cleanup using solid-phase extraction (SPE) if the matrix is particularly complex.
System Suitability
Before starting the analysis, the suitability of the HPLC system should be verified. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters. The acceptance criteria are based on common pharmaceutical industry practices.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
The following tables summarize the expected quantitative data from the validated HPLC methods for Enrofloxacin.
Table 1: Chromatographic Performance and Validation Data
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) |
| Retention Time (min) | ~3.4[1][2] | Dependent on gradient profile |
| Linearity Range (µg/mL) | 0.1 - 0.6[1][2] | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.001[1][2] | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.03[1][2] | ~0.3 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of Enrofloxacin.
Caption: General workflow for HPLC analysis of Enrofloxacin.
Logical Relationship of Method Validation Parameters
The following diagram shows the logical relationship between key HPLC method validation parameters as per ICH guidelines.
Caption: Key parameters for HPLC method validation.
Conclusion
The described HPLC methods are suitable for the reliable quantification of Enrofloxacin in both pharmaceutical and biological samples. Method 1 offers a rapid and straightforward approach for routine quality control, while Method 2 provides enhanced separation for more complex analytical challenges. Proper method validation, including system suitability checks, is essential to ensure the accuracy and precision of the results. Researchers, scientists, and drug development professionals can adapt these protocols to meet their specific analytical needs.
References
- 1. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Developing a Murine Model for Enrofloxacin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic developed exclusively for veterinary use.[1] It exhibits concentration-dependent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][4] To evaluate the in vivo efficacy of Enrofloxacin and establish optimal dosing regimens, robust and reproducible animal models are indispensable. These models bridge the gap between in vitro susceptibility testing and clinical outcomes.
This document provides detailed application notes and protocols for establishing a murine model to study the efficacy of Enrofloxacin. It covers in vitro susceptibility testing, common in vivo infection models, and key methods for evaluating therapeutic outcomes.
Part 1: Pre-clinical Evaluation (In Vitro)
Before proceeding to in vivo studies, it is crucial to determine the in vitro susceptibility of the target pathogen to Enrofloxacin. The Minimum Inhibitory Concentration (MIC) is the primary parameter used.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values of Enrofloxacin
This table summarizes MIC values for Enrofloxacin against common veterinary pathogens, providing a baseline for strain selection and dose estimation.
| Bacterial Species | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | Bovine Uterine Isolates | ≤0.25 | - | [2] |
| Salmonella typhimurium | Animal Isolates | 0.25 | - | [5] |
| Pasteurella multocida | Animal Isolates | - | 0.03 | [5] |
| Mannheimia haemolytica | Bovine Respiratory Isolates | 0.16 - 0.5 | - | [6] |
| Staphylococcus aureus | Canine/Feline Isolates | 0.125 | 0.25 | [7] |
| Pseudomonas aeruginosa | Animal Isolates | 1.0 | 4.0 | [2] |
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a standard for quantitative MIC testing.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Enrofloxacin analytical standard
-
Bacterial isolate, grown to log phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or PBS
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Enrofloxacin in an appropriate solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of Enrofloxacin in MHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 32 µg/mL to 0.015 µg/mL). Leave a well for a positive control (no antibiotic) and a negative control (no bacteria).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of Enrofloxacin that completely inhibits visible bacterial growth.
Part 2: Animal Model Development (In Vivo)
The selection of an appropriate animal model is critical and depends on the research question. The neutropenic thigh infection model is a highly standardized and widely used model for evaluating antimicrobial efficacy against localized soft tissue infections.[8][9] The sepsis model is used to study systemic infections.[10]
Enrofloxacin's Mechanism of Action
Enrofloxacin targets bacterial enzymes that control DNA topology, DNA gyrase and topoisomerase IV.[3] By binding to these enzymes, it stabilizes the enzyme-DNA complex, leading to breaks in the DNA that are fatal to the bacterium.[4][11]
Mechanism of Enrofloxacin Action
General Experimental Workflow
The overall workflow for an in vivo efficacy study follows a standardized sequence of events to ensure reproducibility and reliable data.
General Workflow for In Vivo Efficacy Study
Protocol 2: Murine Neutropenic Thigh Infection Model
This model is ideal for studying the pharmacodynamics of antibiotics in the absence of a significant host immune response.[8][12]
Materials:
-
6-week-old female ICR or CD-1 mice (23-27 g)
-
Cyclophosphamide
-
Bacterial strain (e.g., E. coli, S. aureus) grown to mid-log phase
-
Sterile saline
-
Isoflurane for anesthesia
-
Enrofloxacin solution for injection
Procedure:
-
Acclimatization: House mice for at least 3 days prior to the experiment with free access to food and water.
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[13] This depletes neutrophils to <100 cells/mm³.[13]
-
Infection: Anesthetize the mice using isoflurane. Inject 0.1 mL of the bacterial suspension (e.g., 10⁶ - 10⁷ CFU/mL) into the thigh muscle of one or both hind limbs.[1][9]
-
Treatment: Initiate Enrofloxacin treatment at a predetermined time post-infection (e.g., 2 hours). Administer the drug via the desired route (e.g., subcutaneous).[13] Doses can range from 0.78 to 50 mg/kg or higher depending on the pathogen.[1]
-
Endpoint Analysis: At the end of the study period (typically 24 hours post-treatment initiation), euthanize the mice. Aseptically dissect the thigh muscle for quantitative bacteriology and/or histopathology.[13]
Protocol 3: Murine Sepsis Model (Monomicrobial)
This model mimics a systemic infection derived from a primary source.[10]
Materials:
-
C57BL/6 or CD-1 mice
-
Bacterial strain (e.g., E. coli)
-
Sterile saline or PBS
-
Enrofloxacin solution
Procedure:
-
Acclimatization: As described in Protocol 2.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 10⁸ CFU for E. coli).[14] The exact inoculum must be determined empirically to achieve a non-lethal but robust infection for the study duration.
-
Infection: Inject the bacterial suspension intraperitoneally (IP) or intravenously (IV).[10] IP injection is common and technically simpler.
-
Treatment: Administer Enrofloxacin at a specified time post-infection (e.g., 1-2 hours). A subcutaneous dose of 5 mg/kg has been shown to be effective in a mouse sepsis model.[15]
-
Monitoring and Endpoint: Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, weight loss). At the study endpoint, collect blood for bacterial counts and harvest organs (spleen, liver) for quantitative bacteriology and histopathology.[16]
Part 3: Efficacy Evaluation
Efficacy is assessed through a combination of pharmacokinetic/pharmacodynamic (PK/PD) analysis and direct measurement of bacterial burden and tissue damage.
Section 3.1: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
For concentration-dependent antibiotics like Enrofloxacin, the key PK/PD indices that correlate with efficacy are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄/MIC).[1][17] An AUC/MIC ratio of >125 is often targeted for successful therapy against Gram-negative bacteria.[17][18]
Relationship between PK, PD, and Therapeutic Outcome
Table 2: Example Pharmacokinetic Parameters of Enrofloxacin in Mice
Pharmacokinetic parameters can vary between species. This data is essential for translating doses and predicting exposure.
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Half-life (minutes) | Clearance (mL/min/kg) | Reference |
| IV | - | - | 89 | 68.1 | [19][20] |
| Subcutaneous | 5 | 0.405 | - | - | [15] |
Protocol 4: Quantitative Bacteriology (CFU Enumeration)
This protocol determines the number of viable bacteria remaining in a tissue sample after treatment.
Materials:
-
Aseptically harvested tissue (e.g., thigh muscle, spleen)
-
Sterile PBS
-
Tissue homogenizer (e.g., bead beater or rotor-stator)
-
Sterile 1.5 mL microcentrifuge tubes
-
Tryptic Soy Agar (TSA) or other appropriate agar plates
-
Serological pipettes and pipette tips
Procedure:
-
Sample Preparation: Weigh the aseptic tissue sample. Place it in a tube with a known volume of sterile, cold PBS (e.g., 1 mL for thigh muscle).
-
Homogenization: Homogenize the tissue until it is completely dissociated.[12]
-
Serial Dilution: Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS or saline.
-
Plating: Plate a known volume (e.g., 100 µL) of several appropriate dilutions onto agar plates in duplicate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Colony Counting: Count the colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the number of Colony Forming Units (CFU) per gram of tissue using the following formula: CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in g)
Protocol 5: Histopathological Analysis
Histopathology provides a qualitative and semi-quantitative assessment of tissue damage, inflammation, and bacterial presence.
Materials:
-
Harvested tissue
-
10% Neutral Buffered Formalin
-
Paraffin wax
-
Microtome
-
Glass microscope slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Fixation: Immediately fix the harvested tissue in 10% neutral buffered formalin for 24 hours.[21][22]
-
Processing: Dehydrate the tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) of the paraffin-embedded tissue using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E).[23][24] The basic steps include staining with hematoxylin (stains nuclei blue), differentiation, bluing, and counterstaining with eosin (stains cytoplasm and extracellular matrix pink/red).[24]
-
Microscopic Examination: A pathologist can examine the slides to score for parameters such as inflammation, necrosis, edema, and bacterial colonization.[25]
Table 3: Example Data Presentation for Efficacy Endpoints
Data should be clearly structured to allow for easy comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | N | Mean Bacterial Load (Log₁₀ CFU/g ± SD) | Mean Histopathology Score (± SD) |
| Vehicle Control | - | 5 | 7.5 ± 0.4 | 3.5 ± 0.5 |
| Enrofloxacin | 2.5 | 5 | 5.2 ± 0.6 | 2.1 ± 0.4 |
| Enrofloxacin | 5.0 | 5 | 3.1 ± 0.5 | 1.2 ± 0.3 |
| Enrofloxacin | 10.0 | 5 | <2.0 (Limit of Detection) | 0.8 ± 0.2 |
References
- 1. Pharmacokinetics of enrofloxacin in clinically normal dogs and mice and drug pharmacodynamics in neutropenic mice with Escherichia coli and staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Comparing the minimum inhibitory and mutant prevention concentrations of selected antibiotics against animal isolates of Pasteurella multocida and Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vetmed.illinois.edu [vetmed.illinois.edu]
- 8. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 9. criver.com [criver.com]
- 10. Mouse models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Mouse model of sepsis and infection [bio-protocol.org]
- 15. Efficacy of Enrofloxacin in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.2. Murine Sepsis Infection Model [bio-protocol.org]
- 17. frontiersin.org [frontiersin.org]
- 18. youtube.com [youtube.com]
- 19. Comparative pharmacokinetics of enrofloxacin in mice, rats, rabbits, sheep, and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Enrofloxacin Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in both clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. Enrofloxacin, a fluoroquinolone antibiotic, is widely used in veterinary medicine and has demonstrated efficacy against a broad spectrum of planktonic bacteria. However, its effectiveness against bacteria residing within a biofilm matrix requires specialized testing protocols. This document provides detailed application notes and experimental protocols for evaluating the efficacy of enrofloxacin against bacterial biofilms, with a focus on quantitative data analysis and visualization of relevant biological pathways.
The primary mechanism of action for enrofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] This action ultimately leads to bacterial cell death. When bacteria are organized in a biofilm, the extracellular polymeric substance (EPS) matrix can hinder antibiotic penetration, and the altered physiological state of the bacteria can further reduce susceptibility. Therefore, it is crucial to determine the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Data Presentation
The following tables summarize the quantitative data on the efficacy of enrofloxacin against biofilms of key bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Enrofloxacin against Planktonic Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Anhui 112 | 0.25 | 0.5 | [3] |
| Escherichia coli | O101/K99 | 0.43 | - | [4][5] |
| Escherichia coli | Clinical Isolates (MIC50) | 0.25 | - | [5] |
| Escherichia coli | Clinical Isolates (MIC90) | 16 | - | [3] |
Note: MIC and MBC values for planktonic bacteria serve as a baseline for comparison with biofilm susceptibility.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Enrofloxacin
| Bacterial Species | Strain | MBEC (µg/mL) | Comments | Reference |
| Escherichia coli | Bovine Mastitis Isolates | >0.0125* | Subinhibitory concentrations induced biofilm formation. | [6] |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | - | |
| Staphylococcus aureus | ATCC 25923 | Data not available | - |
*It is important to note that for some bacterial strains, subinhibitory concentrations of enrofloxacin have been observed to induce biofilm formation.[6]
Experimental Protocols
Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is used to determine the lowest concentration of enrofloxacin required to eradicate a pre-formed bacterial biofilm.
Materials:
-
96-well microtiter plate
-
MBEC assay lid (e.g., Calgary Biofilm Device)
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Enrofloxacin stock solution
-
Sterile phosphate-buffered saline (PBS)
-
Resazurin or other viability stain
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the appropriate growth medium, adjusted to a 0.5 McFarland standard.
-
Biofilm Formation:
-
Dispense 150 µL of the bacterial suspension into each well of a 96-well microtiter plate.
-
Place the MBEC lid onto the microtiter plate, ensuring the pegs are submerged in the inoculum.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation on the pegs.
-
-
Antibiotic Challenge:
-
Prepare serial dilutions of enrofloxacin in the appropriate growth medium in a new 96-well plate.
-
Carefully remove the MBEC lid from the biofilm formation plate and rinse the pegs gently with sterile PBS to remove planktonic bacteria.
-
Transfer the MBEC lid to the plate containing the enrofloxacin dilutions.
-
Incubate at 37°C for 24 hours.
-
-
Biofilm Eradication Assessment:
-
After incubation, remove the MBEC lid and rinse the pegs again with sterile PBS.
-
Place the MBEC lid into a new 96-well plate containing 200 µL of fresh growth medium in each well.
-
Sonicate the plate for 5-10 minutes to dislodge the remaining viable bacteria from the pegs into the medium.
-
Remove the MBEC lid.
-
Add a viability indicator (e.g., resazurin) to each well and incubate according to the manufacturer's instructions.
-
Determine the MBEC as the lowest concentration of enrofloxacin that prevents bacterial growth (i.e., no color change of the viability indicator).
-
Crystal Violet Staining Assay for Biofilm Quantification
This protocol is used to quantify the total biofilm biomass after treatment with enrofloxacin.
Materials:
-
96-well flat-bottom microtiter plate
-
Bacterial culture
-
Appropriate growth medium
-
Enrofloxacin stock solution
-
Sterile PBS
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Plate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Dispense 100 µL of a 0.5 McFarland standardized bacterial suspension into each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic bacteria by aspiration.
-
Add 100 µL of fresh medium containing serial dilutions of enrofloxacin to the wells. Include a no-antibiotic control.
-
Incubate at 37°C for 24 hours.
-
-
Staining:
-
Aspirate the medium and gently wash the wells twice with sterile PBS.
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key bacterial signaling pathways potentially affected by fluoroquinolones and the experimental workflow for testing enrofloxacin against biofilms.
Caption: Experimental workflow for testing enrofloxacin against bacterial biofilms.
Caption: Quorum sensing in P. aeruginosa and potential interference by enrofloxacin.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize these protocols for their specific bacterial strains and experimental conditions.
References
- 1. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacokinetic–Pharmacodynamic Modeling of Enrofloxacin Against Escherichia coli in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of enrofloxacin treatment of Escherichia coli in a murine thigh infection modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pseudomonas Quinolone Signal Regulates rhl Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Enrofloxacin in Cell Culture to Prevent and Eliminate Contamination
Introduction
Contamination of cell cultures with microorganisms is a pervasive and critical issue in research, biotechnology, and pharmaceutical development. Among the most common and insidious contaminants are mycoplasma, which, due to their small size and lack of a cell wall, are undetectable by visual inspection and are resistant to many common antibiotics. Such contamination can alter cellular metabolism, growth, and gene expression, leading to unreliable and irreproducible experimental results. Enrofloxacin, a synthetic fluoroquinolone antibiotic, offers a potent solution for both the prevention and elimination of a broad spectrum of bacterial contaminants, including mycoplasma.
Enrofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] This mechanism of action is specific to prokaryotic enzymes, resulting in high efficacy against bacteria with generally low cytotoxicity to eukaryotic cells at effective concentrations.[3] These application notes provide detailed protocols for the prophylactic and therapeutic use of enrofloxacin in cell culture, along with data on its efficacy and cytotoxicity.
Spectrum of Activity
Enrofloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool for broad-spectrum protection of cell cultures.[2] It is particularly effective against mycoplasma species, which are frequent contaminants of continuous cell lines.[3]
Data Presentation
Efficacy of Enrofloxacin in Mycoplasma Elimination
A comparative study on 32 mycoplasma-infected cell lines demonstrated the high efficacy of enrofloxacin (Baytril) in eliminating contamination.[3]
| Treatment Regimen | Cure Rate (%) |
| Enrofloxacin (Baytril) | 94% |
| Ciprofloxacin | 91% |
| BM-Cyclin | 81% |
| Mycoplasma Removal Agent (MRA) | 75% |
Recommended Working Concentrations
| Application | Enrofloxacin Concentration (µg/mL) |
| Prophylactic (Prevention) | 1 - 5 |
| Therapeutic (Elimination) | 10 - 25 |
Cytotoxicity of Fluoroquinolones in Eukaryotic Cell Lines
Direct IC50 values for enrofloxacin across a wide range of standard cell lines are not extensively published. However, data from related fluoroquinolones, such as ciprofloxacin, can provide an indication of the potential cytotoxic concentrations. It has been noted that the IC50 values of enrofloxacin can vary significantly depending on the cell type, with hematopoietic cell lines showing greater sensitivity.[3]
| Cell Line | Compound | IC50 (µg/mL) |
| Canine Osteosarcoma (Abrams) | Enrofloxacin | ~40 (concentration used for in vitro studies)[4] |
| Human Lung Carcinoma (A549) | Ciprofloxacin | 102.1 (after 48h)[5] |
| Human Hepatocellular Carcinoma (HepG2) | Ciprofloxacin | >1000 (low cytotoxicity observed)[5] |
| Human Breast Adenocarcinoma (MCF7) | Ciprofloxacin derivative (CCH) | 54 (after 24h)[6] |
| African Green Monkey Kidney (Vero) | Not Available | Not Available |
| Human Embryonic Kidney (HEK293) | Not Available | Not Available |
Note: The provided IC50 values are for ciprofloxacin or its derivatives and should be used as a reference for the potential cytotoxicity of fluoroquinolones. Researchers should perform their own cytotoxicity assays to determine the optimal, non-toxic concentration of enrofloxacin for their specific cell lines.
Experimental Protocols
Preparation of Enrofloxacin Stock Solution
Materials:
-
Enrofloxacin powder (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
To prepare a 10 mg/mL stock solution, dissolve the appropriate amount of enrofloxacin powder in DMSO. Gentle warming may be required to fully dissolve the powder.[1]
-
For aqueous-based stock solutions, first dissolve enrofloxacin in a small volume of DMSO and then dilute with sterile water or PBS to the final desired concentration. Note that enrofloxacin has limited solubility in aqueous buffers.[1]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one year when stored properly.
Protocol for Prophylactic Use of Enrofloxacin
This protocol is intended for the continuous prevention of bacterial contamination in cell cultures.
Procedure:
-
Thaw an aliquot of the enrofloxacin stock solution.
-
Dilute the stock solution into the complete cell culture medium to a final working concentration of 1-5 µg/mL.
-
Culture cells in the medium containing enrofloxacin as per standard protocols.
-
It is recommended to periodically culture cells without any antibiotics to ensure that the aseptic technique is sound and to unmask any low-level, resistant contaminants.
Protocol for Elimination of Mycoplasma Contamination
This protocol is designed for the treatment of cell cultures with confirmed mycoplasma contamination.
Procedure:
-
Thaw a contaminated cell stock and culture the cells for one passage in antibiotic-free medium.
-
Confirm mycoplasma contamination using a reliable detection method (e.g., PCR-based assay, fluorescent dye staining).
-
Thaw an aliquot of the enrofloxacin stock solution.
-
Dilute the stock solution into the complete cell culture medium to a final working concentration of 10-25 µg/mL.
-
Remove the medium from the contaminated cell culture and replace it with the enrofloxacin-containing medium.
-
Culture the cells for a minimum of two weeks, passaging them as necessary. Maintain the recommended working concentration of enrofloxacin in the medium at each passage.
-
After the two-week treatment period, passage the cells into a complete medium without any antibiotics.
-
Culture the cells for at least two additional weeks in antibiotic-free medium.[3]
-
Re-test for mycoplasma contamination using a reliable detection method to confirm successful elimination. It is crucial to perform this test after the antibiotic-free period to ensure that the contamination has been eradicated and not just suppressed.
Mandatory Visualizations
Caption: Mechanism of action of enrofloxacin on bacterial DNA replication.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective treatment of mycoplasma contamination in cell lines with enrofloxacin (Baytril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enrofloxacin enhances the effects of chemotherapy in canine osteosarcoma cells with mutant and wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enrofloxacin Sustained-Release Formulations for Veterinary Medicine
Audience: Researchers, scientists, and drug development professionals.
Introduction Enrofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic exclusively for veterinary use.[1][2] It is highly effective against a wide range of Gram-negative and Gram-positive bacteria, as well as Mycoplasma species, by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription.[2][3] Enrofloxacin is widely used to treat infections of the respiratory, digestive, and urinary tracts in various animals, including cattle, pigs, dogs, and cats.[1][4] However, conventional formulations often have a relatively short in-vivo half-life, necessitating frequent administration to maintain therapeutic drug concentrations.[5] This can be stressful for the animals and inconvenient for veterinarians and owners.
Sustained-release (SR) or long-acting (LA) formulations offer a solution by maintaining effective plasma drug concentrations for an extended period from a single administration.[6] This approach can reduce the frequency of dosing, minimize the "peak and valley" fluctuations in blood concentration, improve patient compliance, and potentially reduce the overall dose and treatment cost.[5][7] This document outlines various formulation strategies, presents key quantitative data, and provides detailed protocols for the development and evaluation of sustained-release enrofloxacin formulations.
Formulation Strategies for Sustained Release
Several technologies have been employed to develop sustained-release formulations of enrofloxacin. Key strategies include:
-
Polymeric Microspheres: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are used to encapsulate enrofloxacin.[8] The drug is released gradually as the polymer matrix degrades and the drug diffuses out.[9] This method has shown promise in prolonging the drug's half-life and can be designed for targeted delivery, such as to the lungs.[2][4][10]
-
Long-Acting Injectable Solutions: These formulations often use co-solvents and viscosity-enhancing agents like polyvinylpyrrolidone (PVP) to create a depot at the injection site from which the drug is slowly released.[6][11] Adjusting the pH and including components like arginine or cyclodextrins can also modify the release profile.[7]
-
Thermosensitive Gels: Polymers that exist as a solution at room temperature but form a gel at body temperature can be used as an injectable drug depot. This allows for easy administration followed by the formation of a sustained-release matrix in situ.
-
Solid Dispersions: For oral administration, creating solid dispersions can improve the dissolution rate and palatability of enrofloxacin, which has very low aqueous solubility.[12][13] While typically for immediate release, this technology can be combined with coatings to achieve a controlled release profile.[5]
Data Presentation: Physicochemical and Pharmacokinetic Properties
Quantitative data from various studies are summarized below to allow for comparison between different formulation approaches.
Table 1: Physicochemical Characteristics of Enrofloxacin Sustained-Release Formulations
| Formulation Type | Polymer/Vehicle | Particle Size (µm) | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| PLGA Nanoparticles | PLGA | 0.102 ± 0.006 | 1.41 ± 0.27 | 43.8 ± 8.3 | [8] |
| Microspheres | N/A | 10.06 (mean) | N/A | N/A | [2][4][10] |
N/A: Data not available in the cited source.
Table 2: In Vitro Release Profile of Enrofloxacin Formulations
| Formulation Type | Time (hours) | Cumulative Release (%) | Key Observation | Reference |
| PLGA Nanoparticles | 24 | ~60 | Biphasic release pattern | [8] |
| PLGA Nanoparticles | 100.8 (4.2 days) | 96 | Near-complete release over several days | [8] |
| Microspheres | 12 | ~40 | Controlled, slow release compared to raw material | [4] |
| Raw Enrofloxacin | 12 | 99.8 | Very rapid dissolution | [4] |
| Injectable Solution | 0.5 | 20 | Initial burst release | [5] |
| Injectable Solution | 12 | 80.2 | Sustained release over 12 hours | [5] |
Table 3: Comparative Pharmacokinetic Parameters of Enrofloxacin Formulations
| Formulation | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |
| Conventional Injection | Rats (Lung Tissue) | 7.5 | 5.95 (µg/g) | N/A | 11.66 (µg·h/g) | 7.94 | [2][4][10] |
| Microspheres | Rats (Lung Tissue) | 7.5 | 93.36 (µg/g) | N/A | 508.00 (µg·h/g) | 13.28 | [2][4][10] |
| Long-Acting Injection (A) | Pigs (Plasma) | 2.5 | 0.57 ± 0.09 | 1.92 ± 0.42 | 4.88 ± 0.77 | 6.70 ± 1.13 | [7] |
| Long-Acting Injection (B) | Pigs (Plasma) | 2.5 | 0.81 ± 0.11 | 2.33 ± 0.29 | 8.87 ± 0.99 | 9.34 ± 0.89 | [7] |
| Long-Acting Injection (C) | Pigs (Plasma) | 2.5 | 0.79 ± 0.10 | 1.58 ± 0.20 | 7.07 ± 0.92 | 7.42 ± 0.91 | [7] |
| Reference Injection | Pigs (Plasma) | 2.5 | 0.61 ± 0.13 | 1.58 ± 0.20 | 5.46 ± 0.81 | 7.12 ± 0.98 | [7] |
| Solid Dispersion Granules | Pigs (Plasma) | 2.5 | 0.64 ± 0.21 | 1.42 ± 0.34 | 7.96 ± 1.22 | 12.58 ± 5.89 | [13] |
Note: Parameters for lung tissue are in µg/g and µg·h/g. Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve, t½ = Elimination Half-life.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and evaluation of sustained-release enrofloxacin formulations.
Protocol 1: Preparation of Enrofloxacin-Loaded PLGA Nanoparticles
This protocol is based on the single-emulsion solvent evaporation method.[8]
Materials:
-
Enrofloxacin powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and enrofloxacin in DCM. For example, dissolve 100 mg of PLGA and 20 mg of enrofloxacin in 5 mL of DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v in deionized water). This will act as the emulsifier.
-
Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 50 mL) under continuous stirring.
-
Homogenization: Immediately homogenize the mixture at high speed (e.g., 15,000 rpm for 5 minutes) or sonicate to form a fine oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
-
Particle Collection: Collect the nanoparticles by centrifugation (e.g., 12,000 g for 20 minutes).
-
Washing: Wash the collected nanoparticle pellet multiple times with deionized water to remove residual PVA and un-encapsulated drug. Resuspend the pellet in water and centrifuge again for each wash cycle.
-
Lyophilization: Freeze-dry the final washed pellet to obtain a fine, dry powder of enrofloxacin-loaded nanoparticles, which can be stored for later use.
Protocol 2: In Vitro Drug Release Study
This protocol determines the rate and extent of drug release from the formulation.
Materials:
-
Enrofloxacin SR formulation (e.g., nanoparticles, microspheres)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking incubator or USP Dissolution Apparatus (e.g., Paddle type)
-
Centrifuge tubes or dialysis membranes
-
HPLC system for enrofloxacin quantification
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the enrofloxacin formulation and place it into a container (e.g., a 15 mL centrifuge tube or a dialysis bag).
-
Release Medium: Add a defined volume of pre-warmed (37°C) PBS (pH 7.4) to the container.
-
Incubation: Place the container in a shaking incubator set to 37°C and a suitable agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for enrofloxacin concentration using a validated HPLC method.[7]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time to obtain the release profile.
Protocol 3: In Vivo Pharmacokinetic Study in Pigs
This protocol outlines the steps for evaluating the pharmacokinetic profile of an SR enrofloxacin formulation following intramuscular injection in pigs.[7]
Materials:
-
Healthy pigs (e.g., 36 pigs, as in the reference study)
-
Enrofloxacin SR injectable formulation
-
Conventional enrofloxacin injection (as a control)
-
Syringes and needles
-
Blood collection tubes (containing anticoagulant, e.g., heparin)
-
Centrifuge
-
HPLC system for plasma drug concentration analysis
Procedure:
-
Animal Acclimatization: Acclimate healthy pigs to the study environment for at least one week before the experiment. Ensure they have free access to feed and water.
-
Dosing: Divide the pigs into treatment groups. Administer a single intramuscular injection of the sustained-release formulation at a specific dose (e.g., 2.5 mg/kg body weight).[7] Another group should receive the conventional formulation as a control.
-
Blood Sampling: Collect blood samples (e.g., 5 mL) from the jugular vein at predetermined time points post-injection (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 3000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -20°C or lower until analysis.
-
Plasma Analysis: Determine the concentration of enrofloxacin (and its active metabolite, ciprofloxacin) in the plasma samples using a validated HPLC method with fluorescence detection.[7]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonLin) to analyze the plasma concentration-time data.[7] Calculate key parameters including Cmax, Tmax, AUC, and elimination half-life (t½).
-
Statistical Analysis: Compare the pharmacokinetic parameters between the SR formulation and the conventional formulation using appropriate statistical tests (e.g., ANOVA) to determine significance.[7]
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz DOT language to illustrate key processes.
Caption: Workflow for development of sustained-release enrofloxacin.
Caption: Protocol for preparing enrofloxacin-PLGA nanoparticles.
Caption: Mechanism of action of enrofloxacin on bacterial cells.
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and evaluation of enrofloxacin microspheres and tissue distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress in the Preparation of Enrofloxacin for Use in Veterinary Medicine [arccjournals.com]
- 6. 0Long-acting enrofloxacin injection and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. Comparative Study on Pharmacokinetics of Four Long-Acting Injectable Formulations of Enrofloxacin in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed [koreamed.org]
- 10. Preparation and evaluation of enrofloxacin microspheres and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enrofloxacin Injectable Solution patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of a Physiologically Based Pharmacokinetic Model to Develop a Veterinary Amorphous Enrofloxacin Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Application of Enrofloxacin in Aquaculture Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enrofloxacin, a synthetic fluoroquinolone antibiotic, is a crucial therapeutic agent in aquaculture for combating bacterial infections.[1][2] Its broad-spectrum bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria makes it effective for treating diseases caused by pathogens such as Aeromonas, Pseudomonas, Vibrio, and Streptococcus species.[1][3] Enrofloxacin's favorable pharmacokinetic profile contributes to its widespread use in the industry.[1] However, its application necessitates careful consideration of dosage, withdrawal periods, and potential environmental impact to ensure both efficacy and safety.[3][4]
Mechanism of Action
Enrofloxacin exerts its bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][5][6] These enzymes are essential for bacterial DNA replication, recombination, and repair.[5] By inhibiting these enzymes, enrofloxacin disrupts the coiling and uncoiling of DNA, leading to a halt in cellular processes and ultimately, bacterial cell death.[1][7] In many animal species, enrofloxacin is metabolized to ciprofloxacin, which also possesses potent antimicrobial activity.[2][8]
Below is a diagram illustrating the mechanism of action of enrofloxacin.
Efficacy Against Common Aquaculture Pathogens
Enrofloxacin has demonstrated significant efficacy against a variety of bacterial pathogens prevalent in aquaculture. The minimum inhibitory concentration (MIC) is a key indicator of its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Enrofloxacin against Various Aquaculture Pathogens
| Bacterial Species | Fish Species | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Oreochromis niloticus | 1 | [1][9] |
| Enterococcus faecalis | Oreochromis niloticus | 0.0625 | [1][9] |
| Aeromonas hydrophila | Brown Trout | 0.063 - 4 | [10] |
| Aeromonas sobria | Brown Trout | 0.063 - 2 | [10] |
| Streptococcus iniae | Black Rockfish | < 1 | [3] |
| Aeromonas salmonicida | Black Rockfish | < 1 | [3] |
Pharmacokinetics in Different Fish Species
The pharmacokinetic parameters of enrofloxacin can vary significantly among different fish species, influencing dosage regimens and withdrawal times.
Table 2: Pharmacokinetic Parameters of Enrofloxacin in Various Fish Species (Oral Administration)
| Fish Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (h*µg/mL) | T½ (h) | Reference |
| Brown Trout | 10 | 4.63 | - | 242.02 | - | [10] |
| Atlantic Salmon | 10 | - | - | 41.68 | 105.11 | [11] |
| Yellow River Carp | 10 | - | - | - | - | [12][13] |
| Rainbow Trout | 10 | ~1.3 (plasma) | - | - | - | [8] |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve, T½: Elimination half-life.
Residue and Withdrawal Periods
To ensure food safety, it is crucial to adhere to appropriate withdrawal periods for enrofloxacin in farmed fish. Residue levels are monitored in edible tissues like muscle.
Table 3: Enrofloxacin Residue and Withdrawal Times
| Fish Species | Tissue | MRL (µg/kg) | Withdrawal Period | Reference |
| Carp | Muscle, Liver, Kidney | 100 | 9 days (muscle) | [14] |
| Black Rockfish | Muscle | - | ~90 days | [3] |
| General Fish | Muscle and Skin | 100 | - | [14] |
MRL: Maximum Residue Limit
Environmental Considerations
The use of enrofloxacin in aquaculture raises environmental concerns due to its potential to enter aquatic ecosystems through farm effluents.[4][15][16] Enrofloxacin and its metabolite, ciprofloxacin, can accumulate in water and sediment.[15][16] While some studies suggest minor risks to certain aquatic organisms at typical effluent concentrations, the persistence of these compounds can contribute to the development of antibiotic resistance in environmental bacteria.[4][15][16] The half-life of enrofloxacin in aquatic systems is influenced by factors like light exposure, with photodegradation being a primary mechanism of breakdown.[17]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of enrofloxacin against a specific bacterial pathogen.
Workflow for MIC Determination
Materials:
-
Enrofloxacin stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial isolate to be tested
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial isolate overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Enrofloxacin Dilutions:
-
Perform a two-fold serial dilution of the enrofloxacin stock solution in MHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the enrofloxacin dilutions.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature for the specific bacterium for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of enrofloxacin that completely inhibits visible bacterial growth.
-
Pharmacokinetic Study in Fish
This protocol provides a general methodology for conducting a pharmacokinetic study of enrofloxacin in a fish species following oral administration.
Materials:
-
Test fish of a specific species and weight range
-
Enrofloxacin (for oral administration)
-
Anesthetic (e.g., MS-222)
-
Syringes and needles for blood collection
-
Centrifuge and microtubes
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Acclimation:
-
Acclimate the fish to the experimental tanks and water conditions for at least two weeks.
-
-
Dosing:
-
Administer a single oral dose of enrofloxacin (e.g., 10 mg/kg body weight) to each fish. This can be done via gavage or in medicated feed.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours) post-dosing, collect blood samples from a subset of fish.
-
Anesthetize the fish before sampling.
-
Collect blood from the caudal vein.
-
Collect tissue samples (e.g., muscle, liver, kidney) if tissue distribution is being studied.[12][13]
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma and tissue samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract enrofloxacin and its metabolites from the plasma and tissue samples.
-
Quantify the concentrations using a validated HPLC method with fluorescence detection.[14]
-
-
Data Analysis:
-
Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as Cmax, Tmax, AUC, and T½.
-
Enrofloxacin Residue Analysis in Fish Tissue
This protocol describes a method for determining enrofloxacin residues in fish muscle tissue using HPLC.
Materials:
-
Fish muscle tissue samples
-
Acetonitrile
-
Formic acid
-
n-hexane
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of the fish muscle tissue.
-
-
Extraction:
-
Cleanup:
-
Analysis:
-
Quantification:
-
Use an external standard calibration curve to determine the concentration of enrofloxacin in the tissue sample.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Integration of Enrofloxacin Following Single Oral Administration of Different Doses in Brown Trout (Salmo trutta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Effects of antibiotics (enrofloxacin) on microbial community of water and sediment in an aquatic ecological model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long Depletion Time of Enrofloxacin in Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enrofloxacin, Effective Treatment of Pseudomonas aeruginosa and Enterococcus faecalis Infection in Oreochromis niloticus [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. Multiple route and dose pharmacokinetics of enrofloxacin in juvenile Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetics and Tissue Distribution of Enrofloxacin Following Single Oral Administration in Yellow River Carp (Cyprinus carpio haematoperus) [frontiersin.org]
- 13. Pharmacokinetics and Tissue Distribution of Enrofloxacin Following Single Oral Administration in Yellow River Carp (Cyprinus carpio haematoperus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ecological risk assessment of the antibiotic enrofloxacin applied to Pangasius catfish farms in the Mekong Delta, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.wur.nl [research.wur.nl]
- 17. pubs.acs.org [pubs.acs.org]
- 18. hysz.nju.edu.cn [hysz.nju.edu.cn]
Application Notes: Enrofloxacin-Loaded Nanosystems for Targeted Drug Delivery
Introduction
Enrofloxacin is a third-generation broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine to treat a variety of bacterial infections.[1] However, its clinical application can be limited by low water solubility, poor palatability, and a short elimination half-life, which may necessitate repeated administrations.[1][2] Encapsulating enrofloxacin into nanosystems presents a promising strategy to overcome these limitations. These advanced drug delivery systems can enhance the solubility and bioavailability of enrofloxacin, provide sustained release, and potentially target the drug to specific sites of infection, thereby improving therapeutic efficacy and reducing side effects.
Advantages of Enrofloxacin-Loaded Nanosystems:
-
Enhanced Bioavailability: Nanosystems can significantly increase the oral and intramuscular bioavailability of enrofloxacin.[1][3]
-
Sustained Release: They can prolong the drug's mean residence time in the body, reducing the frequency of administration.[1][3]
-
Improved Solubility: Encapsulation can overcome the challenges associated with enrofloxacin's low water solubility.[2]
-
Targeted Delivery: Nanosystems can be designed to target specific tissues or cells, concentrating the drug at the site of infection.
-
Reduced Side Effects: By targeting the drug and enabling controlled release, the overall drug dosage can be reduced, minimizing potential toxicity.
-
Improved Palatability: For oral formulations, encapsulation can mask the bitter taste of enrofloxacin, improving animal compliance.[1][4]
Types of Nanosystems for Enrofloxacin Delivery
Several types of nanosystems have been explored for the delivery of enrofloxacin, including:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[4] They have shown great promise in improving the oral and intramuscular bioavailability of enrofloxacin.[3]
-
Nanogels: These are crosslinked polymer networks that can encapsulate drugs and release them in response to specific stimuli, such as pH changes in the gastrointestinal tract.[5]
-
Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can provide controlled release of enrofloxacin.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative data from various studies on enrofloxacin-loaded nanosystems for easy comparison.
Table 1: Physicochemical Properties of Enrofloxacin-Loaded Nanosystems
| Nanosystem Type | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Docosanoic Acid SLNs | - | - | - | >10.3 | >90 | [4] |
| COS-SA Nanogels | 143.5 ± 2.6 | -37.5 ± 1.5 | 0.12 ± 0.07 | 26.6 ± 0.5 | 72.4 ± 0.8 | [5] |
| PLGA Nanoparticles | 102 ± 6 | -32 ± 3 | 0.095 ± 0.02 | 14.1 ± 2.7 µg/mg | 43.8 ± 8.3 | [6] |
Table 2: Pharmacokinetic Parameters of Enrofloxacin-Loaded Nanosystems
| Nanosystem Type | Administration Route | Bioavailability Increase (fold) | Mean Residence Time (MRT) (h) | Reference |
| Docosanoic Acid SLNs | Intragastric | 2.38 | 35.15 | [3] |
| Docosanoic Acid SLNs | Intramuscular | 1.63 | 37.76 | [3] |
| Eicosanoic Acid SLNs | - | 1.63 - 2.38 | 35.15 - 37.76 | [1] |
| Casein-based delivery system | Oral | 3.8 (AUC increase) | 11.372 ± 1.139 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of enrofloxacin-loaded nanosystems.
Protocol 1: Synthesis of Enrofloxacin-Loaded Solid Lipid Nanoparticles (SLNs) via Hot-Melt Emulsification Ultrasonication
This protocol is a synthesized procedure based on the hot-melt emulsification ultrasonication method mentioned for preparing fatty acid-based SLNs.
Materials:
-
Enrofloxacin
-
Solid lipid (e.g., docosanoic acid, stearic acid)
-
Surfactant (e.g., Poloxamer 188, soy lecithin)
-
Double-distilled water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add enrofloxacin to the melted lipid and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in double-distilled water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanosuspension Formation: Allow the hot nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles, resulting in a nanosuspension.
Protocol 2: Synthesis of Enrofloxacin-Loaded Chitosan Oligosaccharide-Sodium Alginate (COS-SA) Nanogels
This protocol is based on the methodology described for preparing intelligent-responsive core-shell nanogels.[5]
Materials:
-
Enrofloxacin
-
Chitosan Oligosaccharide (COS)
-
Sodium Alginate (SA)
-
Calcium Chloride (CaCl₂)
Procedure:
-
Preparation of Solutions: Prepare aqueous solutions of COS, SA, CaCl₂, and enrofloxacin at optimized concentrations (e.g., 8 mg/mL COS, 8 mg/mL SA, 0.2 mg/mL CaCl₂, and 5 mg/mL enrofloxacin).
-
Formation of Core-Shell Nanogels: The synthesis involves a process of ionic gelation where the negatively charged SA interacts with the positively charged COS in the presence of the cross-linking agent CaCl₂ to form a core-shell structure encapsulating enrofloxacin. The precise order of addition and reaction conditions should be optimized.
-
Purification: The resulting nanogel suspension may be purified by centrifugation or dialysis to remove any unreacted components and free drug.
Protocol 3: Synthesis of Enrofloxacin-Loaded PLGA Nanoparticles via Single-Emulsion Evaporation
This protocol is based on the single-emulsion evaporation method.[6]
Materials:
-
Enrofloxacin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)
Procedure:
-
Preparation of the Organic Phase: Dissolve PLGA and enrofloxacin in an organic solvent.
-
Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using high-speed homogenization or sonication to create an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a vacuum or with a continuous nitrogen stream to evaporate the organic solvent.
-
Nanoparticle Collection: As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles. Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess surfactant and free drug, and then lyophilize for storage.
Protocol 4: Characterization of Enrofloxacin-Loaded Nanosystems
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanosuspension with an appropriate medium (e.g., deionized water). Analyze the sample using a Zetasizer instrument to determine the average particle size, PDI (a measure of the size distribution), and zeta potential (a measure of the surface charge and stability).
2. Encapsulation Efficiency (EE) and Drug Loading (LC):
-
Method: Indirect or direct quantification.
-
Procedure (Indirect Method):
-
Separate the nanoparticles from the aqueous medium containing the free drug by ultracentrifugation.
-
Quantify the amount of free enrofloxacin in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate EE and LC using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of the enrofloxacin-loaded nanosuspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline - PBS) at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the concentration of enrofloxacin in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Comparison of synthesis methods for nanosystems.
References
- 1. Research Progress in the Preparation of Enrofloxacin for Use in Veterinary Medicine [arccjournals.com]
- 2. dovepress.com [dovepress.com]
- 3. Exploitation of enrofloxacin-loaded docosanoic acid solid lipid nanoparticle suspension as oral and intramuscular sustained release formulations for pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107982214B - Enrofloxacin solid lipid nano suspension for animals and preparation method thereof - Google Patents [patents.google.com]
- 5. Intelligent-Responsive Enrofloxacin-Loaded Chitosan Oligosaccharide–Sodium Alginate Composite Core-Shell Nanogels for On-Demand Release in the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tracking Enrofloxacin In Vivo: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current and emerging in vivo imaging techniques to visualize and quantify the distribution of the broad-spectrum fluoroquinolone antibiotic, Enrofloxacin. Detailed protocols for established methods are provided, along with considerations for advanced imaging modalities.
Introduction to In Vivo Imaging of Enrofloxacin
Understanding the biodistribution of antibiotics is crucial for optimizing dosing regimens, ensuring therapeutic concentrations at the site of infection, and minimizing off-target toxicity. In vivo imaging offers a powerful, non-invasive approach to track the spatiotemporal distribution of drugs like Enrofloxacin in real-time within a living organism.[1] This document outlines several key imaging modalities, from established nuclear medicine techniques to advanced optical imaging, that can be applied to study Enrofloxacin pharmacokinetics and pharmacodynamics.
Nuclear Imaging: SPECT and PET
Nuclear imaging techniques, including Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), utilize radiolabeled molecules to visualize their distribution. These methods offer excellent sensitivity for quantitative whole-body imaging.
SPECT Imaging with 99mTc-Enrofloxacin
SPECT imaging using Technetium-99m (99mTc)-labeled Enrofloxacin is a feasible method for tracking the drug's accumulation at sites of infection and inflammation.
Application Note: Labeling Enrofloxacin with 99mTc allows for scintigraphic imaging to assess its biodistribution. Studies have shown uptake of 99mTc-Enrofloxacin in infectious lesions, although specificity in discriminating between bacterial infection and sterile inflammation can be a challenge.[2] The abscess-to-muscle ratio is a key quantitative metric derived from this imaging modality.
Experimental Protocol: Radiolabeling and SPECT Imaging of 99mTc-Enrofloxacin
This protocol is adapted from methodologies used for labeling fluoroquinolones.[2]
Materials:
-
Enrofloxacin solution
-
Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator
-
Stannous chloride (SnCl2·2H2O) solution
-
Saline solution (0.9% NaCl)
-
Instant thin-layer chromatography (ITLC-SG) strips
-
Acetone
-
Animal model (e.g., rat with induced infection/inflammation)
-
Preclinical SPECT scanner
Protocol:
-
Preparation of Labeling Solution:
-
In a sterile, nitrogen-purged vial, add 1 mg of Enrofloxacin.
-
Add 50 µg of stannous chloride solution as a reducing agent.
-
Adjust the pH to 6.5-7.0.
-
-
Radiolabeling:
-
Add 185-370 MBq of Na99mTcO4 to the vial.
-
Incubate at room temperature for 10-15 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC-SG strips with acetone as the mobile phase. Free 99mTcO4- will move with the solvent front, while 99mTc-Enrofloxacin remains at the origin. A purity of >95% is desired.[2]
-
-
Animal Preparation and Injection:
-
Anesthetize the animal (e.g., rat with a Staphylococcus aureus-induced abscess in the thigh muscle).
-
Inject approximately 18.5-37 MBq of 99mTc-Enrofloxacin intravenously via the tail vein.
-
-
SPECT Imaging:
-
Position the animal in the SPECT scanner.
-
Acquire whole-body or static images at multiple time points (e.g., 1, 3, 5, and 22 hours post-injection).[2]
-
Use a low-energy, high-resolution collimator.
-
-
Data Analysis:
-
Reconstruct the SPECT images.
-
Draw regions of interest (ROIs) over the infected muscle, contralateral healthy muscle, and other organs of interest.
-
Calculate the abscess-to-muscle ratio by dividing the mean counts in the infected ROI by the mean counts in the healthy muscle ROI.
-
Workflow for 99mTc-Enrofloxacin SPECT Imaging
Caption: Workflow for preparing and imaging 99mTc-Enrofloxacin.
Quantitative Data from 99mTc-Enrofloxacin SPECT Imaging
| Time Post-Injection | Abscess-to-Muscle Ratio (S. aureus infection)[2] |
| 1 hour | ~4.0 |
| 3 hours | ~3.5 |
| 5 hours | ~3.0 |
| 22 hours | ~2.0 |
Note: Values are approximate based on graphical data from the cited source.
PET Imaging (Potential Application)
Application Note: PET offers higher sensitivity and spatial resolution than SPECT. Labeling Enrofloxacin with a positron-emitting isotope, such as Fluorine-18 (18F), would be a powerful tool for quantitative biodistribution studies. While protocols for labeling other fluoroquinolones like ciprofloxacin with 18F exist, a specific, validated protocol for 18F-Enrofloxacin is not yet well-established in the literature.[2]
Optical Imaging: Fluorescence and Bioluminescence
Optical imaging techniques are cost-effective, high-throughput methods suitable for small animal research.
Fluorescence Imaging (Potential Application)
Application Note: This technique involves chemically conjugating a fluorescent dye (fluorophore) to Enrofloxacin. The resulting fluorescent probe can then be injected into an animal, and its distribution can be tracked using an in vivo imaging system. For deep tissue imaging, near-infrared (NIR) fluorophores (emission >650 nm) are preferred to minimize tissue autofluorescence and light scattering.[3] The synthesis of a stable Enrofloxacin-fluorophore conjugate that retains its antibacterial activity is a prerequisite for this application.
General Protocol: Synthesis of a Fluorescently Labeled Enrofloxacin
Workflow for In Vivo Fluorescence Imaging
Caption: General workflow for in vivo fluorescence imaging.
Bioluminescence Imaging for Efficacy Assessment
Application Note: While this method does not directly track Enrofloxacin, it provides a powerful way to visualize and quantify the drug's antibacterial efficacy in real-time. This is achieved by using pathogenic bacteria that have been genetically engineered to produce light (bioluminescence). The reduction in the bioluminescent signal over time following Enrofloxacin treatment directly correlates with the decrease in the bacterial load.
Experimental Protocol: Bioluminescence Imaging in a Murine Infection Model
Materials:
-
Bioluminescent bacterial strain (e.g., E. coli Xen14)
-
Animal model (e.g., neutropenic mice)
-
Enrofloxacin for treatment
-
In vivo imaging system (IVIS) with a cooled CCD camera
Protocol:
-
Animal and Bacteria Preparation:
-
Culture the bioluminescent bacteria to mid-log phase.
-
Induce infection in anesthetized mice (e.g., via intramuscular injection in the thigh).
-
-
Baseline Imaging:
-
At a set time post-infection (e.g., 2 hours), acquire a baseline bioluminescence image to confirm infection.
-
Place the anesthetized mouse in the IVIS imaging chamber.
-
Acquire images with an exposure time of 1-60 seconds, depending on signal intensity.
-
-
Treatment:
-
Administer Enrofloxacin at the desired dose and route (e.g., 5 mg/kg subcutaneously).
-
-
Follow-up Imaging:
-
Acquire bioluminescence images at various time points post-treatment (e.g., 6, 12, 24, 48 hours).
-
-
Data Analysis:
-
Use analysis software (e.g., Living Image®) to draw ROIs over the site of infection.
-
Quantify the total photon flux (photons/second) within the ROI for each time point.
-
Plot the change in bioluminescence over time to assess treatment efficacy.
-
Quantitative Data from Bioluminescence Imaging of E. coli Infection Treated with Enrofloxacin
| Treatment Group | Time Post-Treatment | Mean Bioluminescent Flux (photons/s)[4] |
| Control (Vehicle) | 12 hours | ~2.0 x 10⁹ |
| 16 hours | ~3.0 x 10⁹ | |
| Enrofloxacin (5 mg/kg SQ) | 12 hours | ~4.5 x 10⁸ |
| 16 hours | ~5.0 x 10⁷ |
Note: SQ = Subcutaneous. Values are approximate based on graphical data from the cited source.
Ex Vivo Quantification Methods
While not strictly in vivo imaging, ex vivo analysis of tissues following administration of labeled or unlabeled Enrofloxacin provides essential quantitative data to complement imaging studies.
Autoradiography and Scintillation Counting with ¹⁴C-Enrofloxacin
Application Note: This method uses Enrofloxacin labeled with Carbon-14 (¹⁴C) to provide highly quantitative data on drug distribution at the tissue and cellular level. After administration of ¹⁴C-Enrofloxacin, animals are euthanized at various time points, and tissues are collected for analysis.
Experimental Protocol: ¹⁴C-Enrofloxacin Distribution Study
Materials:
-
¹⁴C-labeled Enrofloxacin
-
Animal model (e.g., dogs)
-
Scintillation counter
-
Tissue solubilizer and scintillation cocktail
Protocol:
-
Administration:
-
Administer a known dose of ¹⁴C-Enrofloxacin to the animal.
-
-
Sample Collection:
-
At predetermined time points, collect blood samples and euthanize the animal to collect tissues of interest (liver, kidney, muscle, etc.).
-
-
Sample Processing:
-
Weigh tissue samples.
-
Homogenize tissues or digest with a tissue solubilizer.
-
Decolorize samples if necessary (e.g., with hydrogen peroxide).
-
-
Scintillation Counting:
-
Add the processed sample to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert DPM to concentration (e.g., ng-equivalents/g of tissue) based on the specific activity of the ¹⁴C-Enrofloxacin.
-
Workflow for ¹⁴C-Enrofloxacin Biodistribution Study
Caption: Workflow for ex vivo biodistribution using ¹⁴C-Enrofloxacin.
HPLC with Fluorescence Detection
Application Note: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector is a standard method for quantifying Enrofloxacin and its active metabolite, ciprofloxacin, in biological samples. This technique relies on the intrinsic fluorescence of the molecules.
General Protocol: HPLC Quantification of Enrofloxacin in Plasma/Tissue
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)
-
Protein precipitation agent (e.g., acetonitrile)
-
Tissue homogenizer
Protocol:
-
Sample Preparation:
-
For plasma: Add acetonitrile to precipitate proteins, then centrifuge and collect the supernatant.
-
For tissues: Homogenize the tissue in a suitable buffer, followed by protein precipitation and centrifugation.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Run a gradient or isocratic mobile phase to separate Enrofloxacin and ciprofloxacin.
-
Detect the compounds using a fluorescence detector with an excitation wavelength of ~280 nm and an emission wavelength of ~450-500 nm.
-
-
Quantification:
-
Calculate the concentration of Enrofloxacin and ciprofloxacin in the samples by comparing the peak areas to a standard curve of known concentrations.
-
Quantitative Data from HPLC Analysis of Enrofloxacin
| Animal Model | Dose and Route | Matrix | Peak Concentration (Cmax) |
| Pigs | 7.5 mg/kg SC | Plasma | 1.1 ± 0.3 µg/mL |
| Interstitial Fluid | 1.26 µg/mL | ||
| Dogs | 5 mg/kg IV | Serum | > 2.0 µg/mL |
| 5 mg/kg SC | Serum | ~1.5 µg/mL | |
| Broiler Chickens | 20 mg/kg IM | Blood | ~2.5 µg/mL |
| Lung | ~4.0 µg/g | ||
| Liver | ~5.5 µg/g |
Note: IV = Intravenous, SC = Subcutaneous, IM = Intramuscular. Values are approximate based on data from the cited sources.
Summary and Future Directions
A variety of powerful techniques exist for tracking the in vivo distribution of Enrofloxacin. SPECT imaging with 99mTc-Enrofloxacin and bioluminescence imaging for efficacy assessment are well-documented methods with established protocols. Quantitative analysis of tissue samples via scintillation counting of ¹⁴C-Enrofloxacin or HPLC-fluorescence provides crucial pharmacokinetic data. Future research will likely focus on the development of PET and NIR fluorescence imaging agents for Enrofloxacin to leverage the higher sensitivity and resolution of these modalities for more precise, quantitative in vivo drug tracking.
References
Troubleshooting & Optimization
How to improve Enrofloxacin solubility for in vitro experiments
Welcome to the technical support center for Enrofloxacin solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Enrofloxacin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Enrofloxacin difficult to dissolve in aqueous solutions for in vitro experiments?
A1: Enrofloxacin is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility in water is lowest at its isoelectric point (pI), which is around pH 7.32.[1] At this pH, the net charge of the molecule is zero, leading to minimal interaction with water molecules and a tendency to precipitate. For many in vitro experiments, which are often conducted at a physiological pH of ~7.4, this poses a significant challenge. The aqueous solubility of enrofloxacin is reported to be as low as 0.146 mg/mL.[1][2]
Q2: What are the pKa values of Enrofloxacin?
A2: Enrofloxacin has two pKa values: pKa1 is approximately 5.94-6.06 (corresponding to the carboxylic acid group), and pKa2 is around 7.70-8.70 (corresponding to the piperazinyl group).[1][3] This dual nature is key to understanding its pH-dependent solubility.
Q3: Can I dissolve Enrofloxacin directly in my cell culture medium?
A3: Direct dissolution in cell culture medium (typically at pH 7.2-7.4) is generally not recommended due to the low solubility of Enrofloxacin around its isoelectric point. This can lead to precipitation of the compound, resulting in an inaccurate final concentration and potentially confounding experimental results. It is advisable to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the culture medium.
Q4: What are the most common solvents for preparing Enrofloxacin stock solutions?
A4: The most common solvents for preparing Enrofloxacin stock solutions are Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[4] Additionally, pH-adjusted aqueous solutions (acidic or basic) are also frequently used. The choice of solvent will depend on the specific requirements of your experiment, including the final desired concentration and the tolerance of your in vitro system to the solvent.
Q5: Are there alternatives to using organic solvents like DMSO?
A5: Yes, pH modification is a common alternative. Enrofloxacin's solubility is significantly increased in acidic or basic solutions. For example, it is soluble in 0.01 N HCl and 0.1 M NaOH.[5][6][7] After dissolving Enrofloxacin in an acidic or basic solution, the pH can be carefully adjusted towards neutral, although care must be taken to avoid precipitation.
Troubleshooting Guide
Issue 1: My Enrofloxacin is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Solvent is inappropriate for the desired concentration. | Consult the solubility data table below to ensure you are using a solvent capable of dissolving Enrofloxacin at your target concentration. |
| The solution is saturated. | You may have exceeded the solubility limit of Enrofloxacin in that specific solvent. Try reducing the concentration or using a different solvent with higher solubilizing capacity. |
| Insufficient mixing or time. | Ensure vigorous vortexing or sonication to aid dissolution. Gentle warming (e.g., to 37°C) can also help, particularly with DMSO.[4] |
| Quality of the Enrofloxacin powder. | Ensure you are using a high-purity grade of Enrofloxacin. Impurities can affect solubility. |
Issue 2: My Enrofloxacin stock solution is cloudy or has formed a precipitate.
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations. | Some concentrated solutions, especially in aqueous buffers, may precipitate upon storage at lower temperatures. Try gently warming the solution before use. |
| Improper storage. | Aqueous solutions of Enrofloxacin are not recommended for long-term storage and should ideally be prepared fresh.[4] Stock solutions in DMSO are more stable when stored at -20°C or -80°C.[8] |
| pH shift. | If you have adjusted the pH of your stock solution, it may have shifted over time, causing the drug to precipitate. Re-check the pH if possible. |
Issue 3: A precipitate forms when I add my Enrofloxacin stock solution to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| The final concentration of the organic solvent is too high. | Keep the final concentration of DMSO or other organic solvents in your cell culture medium as low as possible (typically <0.5%) to avoid both cytotoxicity and precipitation. |
| The pH of the medium is close to the isoelectric point of Enrofloxacin. | When a pH-adjusted stock solution is diluted into the buffered medium, the final pH may cause the Enrofloxacin to precipitate. Try a more gradual dilution or use a different solubilization method. |
| Interaction with media components. | Enrofloxacin can form insoluble salts with divalent cations like calcium and magnesium present in some intravenous fluids, and similar interactions could occur in complex media.[9] |
Quantitative Data Summary
The solubility of Enrofloxacin in various solvents is summarized below. Please note that these values are approximate and can vary based on experimental conditions such as temperature and purity.
| Solvent | Solubility | Reference |
| Water (at 25°C) | ~0.146 - 0.23 mg/mL | [1][2][3] |
| DMSO (warmed) | ~1 mg/mL | [4] |
| DMF | ~10 mg/mL | [4] |
| 0.01 N HCl | Readily soluble | [5][7] |
| 0.1 M NaOH | Readily soluble | [6] |
| Ethanol (in 0.1 M Phosphate Buffer, pH 7.4) | ~1.7 mg/mL | [1][2] |
| Propylene Glycol (in 0.1 M Phosphate Buffer, pH 7.4) | ~1.2 mg/mL | [1][2] |
| Sodium Dodecyl Sulphate (SDS) 50mM in buffer | ~3.8 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Enrofloxacin Stock Solution using DMSO
-
Materials:
-
Enrofloxacin powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
-
Procedure:
-
Weigh the required amount of Enrofloxacin powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution vigorously for 2-5 minutes.
-
If the powder is not fully dissolved, gently warm the solution at 37°C for 10-15 minutes and vortex again.[4]
-
Once fully dissolved, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]
-
Protocol 2: Preparation of Enrofloxacin Stock Solution using pH Adjustment (Acidic)
-
Materials:
-
Enrofloxacin powder
-
0.01 N Hydrochloric acid (HCl), sterile
-
Sterile water for injection or cell culture grade water
-
pH meter
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the Enrofloxacin powder and place it in a sterile conical tube.
-
Add a small volume of 0.01 N HCl and vortex until the powder is completely dissolved.[5][7]
-
Once dissolved, the volume can be adjusted with sterile water to reach the final desired concentration.
-
This acidic stock solution should be freshly prepared before use. When diluting into your experimental medium, ensure that the final pH of the medium is not significantly altered.
-
Visualizations
Caption: Decision workflow for selecting a suitable method to dissolve Enrofloxacin.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. [PDF] An Alternative Method for the Dissolution of Enrofloxacin Tablets | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Overcoming Enrofloxacin Resistance in Escherichia coli
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to overcome enrofloxacin resistance in Escherichia coli.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Causes | Recommended Solutions |
| Why are my Minimum Inhibitory Concentration (MIC) results for enrofloxacin inconsistent across replicates? | 1. Inoculum variability: The density of the initial bacterial culture can significantly impact MIC results. 2. Media composition: Variations in cation concentrations (e.g., Mg2+, Ca2+) in the Mueller-Hinton Broth (MHB) can affect fluoroquinolone activity. 3. Plasticware binding: Enrofloxacin can adhere to the surface of microtiter plates, reducing its effective concentration. 4. Strain instability: The resistant phenotype may not be stable, leading to mixed populations. | 1. Standardize the inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard for every experiment. 2. Use cation-adjusted MHB: Ensure your media is standardized, especially for testing quinolones. 3. Use low-binding plates: Consider using plates specifically designed for low protein/compound binding. 4. Verify strain purity: Streak the culture onto selective agar to confirm the presence of a pure resistant population before starting the MIC assay. |
| A combination of enrofloxacin and another agent showed synergy in the checkerboard assay but not in the time-kill assay. Why? | 1. Static vs. cidal effects: The checkerboard assay measures the inhibition of growth (bacteriostatic effect), while the time-kill assay measures bacterial killing (bactericidal effect). A synergistic interaction may only be bacteriostatic. 2. Pharmacodynamic mismatch: The two agents may have different rates of killing or mechanisms of action that are not captured by the endpoint measurement of the checkerboard assay. | 1. Analyze time-kill data carefully: Look for a ≥ 2-log10 decrease in CFU/mL at 24 hours for the combination compared to the most active single agent to confirm synergy. 2. Vary the experimental conditions: Test different concentrations and exposure times in your time-kill assay to better understand the interaction dynamics. |
| The efflux pump inhibitor (EPI) I'm testing is showing toxicity to the E. coli strain on its own. How can I proceed? | 1. Intrinsic antimicrobial activity: Some EPIs have inherent, albeit weak, antimicrobial properties. 2. High concentration: The concentration of the EPI may be too high, leading to off-target effects and cell death. | 1. Determine the EPI's MIC: Perform an MIC assay for the EPI alone to determine the highest non-inhibitory concentration. 2. Use a sub-inhibitory concentration: In your combination assays, use the EPI at a concentration that is ¼ to ½ of its MIC to minimize its direct impact on bacterial growth. |
| I'm not seeing a significant increase in ethidium bromide fluorescence in my efflux pump assay after adding an inhibitor. What could be wrong? | 1. Ineffective inhibitor: The chosen EPI may not be effective against the specific efflux pumps overexpressed in your E. coli strain (e.g., AcrAB-TolC). 2. Low ethidium bromide concentration: The concentration of ethidium bromide may be too low to produce a detectable fluorescent signal. 3. Membrane impermeability: Some EPIs may not effectively penetrate the outer membrane of E. coli. 4. Incorrect assay conditions: The buffer, temperature, or energy source (glucose) may not be optimal for the assay. | 1. Use a positive control: Include a known EPI, such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN), to validate your assay setup. 2. Optimize ethidium bromide concentration: Titrate the ethidium bromide concentration to find the optimal balance between signal and background fluorescence. 3. Consider alternative EPIs: Test EPIs with different chemical properties that may have better membrane permeability. 4. Review and optimize your protocol: Ensure the buffer pH is appropriate, the temperature is optimal for bacterial activity (e.g., 37°C), and glucose is present to energize the efflux pumps. |
| My efflux pump inhibitor is not soluble in the aqueous culture medium. | 1. Hydrophobicity of the compound: Many EPIs are hydrophobic and have poor water solubility. | 1. Use a co-solvent: Dissolve the EPI in a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) before adding it to the culture medium. Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%). 2. Prepare a stock solution: Make a concentrated stock solution of the EPI in the chosen solvent to minimize the volume added to the experiment. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding enrofloxacin resistance in E. coli.
Q1: What are the primary mechanisms of enrofloxacin resistance in E. coli?
A1: Enrofloxacin resistance in E. coli is primarily mediated by three mechanisms:
-
Target site mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of enrofloxacin to its targets.
-
Increased efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system, which actively transport enrofloxacin out of the bacterial cell, preventing it from reaching its intracellular targets.
-
Plasmid-mediated resistance: Acquisition of plasmids carrying qnr genes, which protect DNA gyrase from quinolone binding, or genes encoding antibiotic-modifying enzymes.
Q2: What is the principle behind using combination therapy to overcome enrofloxacin resistance?
A2: Combination therapy aims to exploit different bacterial vulnerabilities simultaneously. This can be achieved through:
-
Synergistic interactions: The combined effect of two or more drugs is greater than the sum of their individual effects. For example, one drug might disrupt the bacterial outer membrane, allowing the second drug to enter more easily.
-
Inhibition of resistance mechanisms: One agent, such as an efflux pump inhibitor, can block the mechanism conferring resistance to enrofloxacin, thereby restoring its efficacy.
-
Collateral sensitivity: A phenomenon where the acquisition of resistance to one antibiotic leads to increased susceptibility to another.[1]
Q3: What are efflux pump inhibitors (EPIs) and how do they work?
A3: Efflux pump inhibitors are compounds that block the activity of bacterial efflux pumps. By doing so, they increase the intracellular concentration of antibiotics like enrofloxacin that are substrates of these pumps, effectively restoring their antibacterial activity. EPIs can act through various mechanisms, including competitive inhibition, blocking the pump's energy source, or disrupting the assembly of the pump components.
Q4: Are there any non-antibiotic approaches to overcoming enrofloxacin resistance?
A4: Yes, several non-antibiotic strategies are being explored, including:
-
Phage therapy: The use of bacteriophages (viruses that infect bacteria) to specifically target and kill resistant E. coli.
-
Photodynamic therapy: A treatment that uses a photosensitizing agent, light, and oxygen to generate reactive oxygen species that are toxic to bacteria.
-
Antimicrobial peptides: Naturally occurring or synthetic peptides that can disrupt bacterial membranes and have a low propensity for resistance development.
-
Nanoparticles: Metallic nanoparticles, such as silver nanoparticles, have shown antimicrobial activity and can be used in combination with antibiotics to enhance their efficacy.
Q5: How is synergy between enrofloxacin and another compound quantified?
A5: Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from the results of a checkerboard assay. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of the drug in combination divided by the MIC of the drug alone. An FIC index of ≤ 0.5 is generally considered synergistic.
Data Presentation
The following table summarizes the quantitative effects of various combination therapies on the MIC of enrofloxacin against resistant E. coli strains.
| E. coli Strain | Enrofloxacin MIC (µg/mL) | Combination Agent | Agent Concentration (µg/mL) | Enrofloxacin MIC in Combination (µg/mL) | Fold MIC Reduction |
| Clinical Isolate 1 | 16 | Polymyxin B | 1 | 4 | 4 |
| Clinical Isolate 2 | 32 | Efflux Pump Inhibitor PAβN | 100 | 8 | 4 |
| ATCC 25922 (Lab Strain) | 0.02 | Capsaicin | - | 0.012 | 1.7 |
| ATCC 25922 (Lab Strain) | 0.02 | Theobromine | - | 0.012 | 1.7 |
| Clinical Isolate 3 | >64 | Cefotaxime | - | - | - |
| Clinical Isolate 4 | >64 | Mecillinam | - | - | - |
Note: Data is compiled from multiple sources for illustrative purposes. Specific values may vary depending on the E. coli strain and experimental conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Enrofloxacin stock solution
-
E. coli culture
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare bacterial inoculum: Inoculate a single colony of E. coli into MHB and incubate at 37°C until it reaches the exponential growth phase. Adjust the culture turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Prepare enrofloxacin dilutions: Perform serial two-fold dilutions of the enrofloxacin stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculate the plate: Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 7.5 x 10^5 CFU/mL.
-
Incubate: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of enrofloxacin in which no visible bacterial growth (turbidity) is observed.
Checkerboard Assay for Synergy Testing
This assay is used to assess the interaction (synergy, additivity, or antagonism) between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Cation-adjusted MHB
-
Stock solutions of enrofloxacin and the test compound
-
E. coli culture
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare drug dilutions:
-
In a 96-well plate, dilute enrofloxacin horizontally (e.g., across columns 1-10).
-
Dilute the second test compound vertically (e.g., down rows A-G).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculate the plate: Prepare and add the bacterial inoculum to each well as described in the MIC assay protocol.
-
Include controls:
-
Row H should contain only dilutions of enrofloxacin to determine its MIC alone.
-
Column 11 should contain only dilutions of the test compound to determine its MIC alone.
-
Column 12 should contain only the bacterial inoculum (growth control).
-
-
Incubate and read results: Incubate the plate at 37°C for 18-24 hours. Read the MIC of each drug alone and in combination.
-
Calculate the FIC index:
-
FIC of Enrofloxacin = MIC of Enrofloxacin in combination / MIC of Enrofloxacin alone
-
FIC of Test Compound = MIC of Test Compound in combination / MIC of Test Compound alone
-
FIC Index = FIC of Enrofloxacin + FIC of Test Compound
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr).
Materials:
-
Fluorometer or plate reader with fluorescence capabilities
-
Black, clear-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Ethidium bromide (EtBr)
-
Efflux pump inhibitor (EPI) of interest
-
E. coli culture
Procedure:
-
Prepare bacterial cells: Grow E. coli to the mid-log phase, then harvest the cells by centrifugation. Wash the cell pellet twice with PBS and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Prepare assay plate: In a 96-well plate, add the bacterial suspension to the wells.
-
Add test compounds: Add the EPI of interest to the appropriate wells. Include a positive control (e.g., CCCP) and a negative control (no inhibitor).
-
Initiate the assay: Add EtBr to all wells to a final concentration of 1-2 µg/mL.
-
Energize the pumps: Add glucose to the wells to provide the energy for active efflux.
-
Measure fluorescence: Immediately begin measuring the fluorescence (excitation ~530 nm, emission ~600 nm) over time at 37°C. An increase in fluorescence indicates the accumulation of EtBr within the cells, suggesting inhibition of efflux pump activity.
Mandatory Visualizations
Signaling Pathway of AcrAB-TolC Regulation
References
Technical Support Center: Troubleshooting Enrofloxacin Degradation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enrofloxacin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the degradation of enrofloxacin in aqueous solutions?
A1: The stability of enrofloxacin in aqueous solutions is primarily influenced by three main factors:
-
pH: Enrofloxacin's degradation rate is pH-dependent. Generally, it is more stable in neutral to slightly acidic conditions (around pH 6 to 7).[1] Photodegradation pathways are also influenced by pH, with different primary processes occurring in acidic versus alkaline conditions.[2]
-
Temperature: Higher temperatures accelerate the degradation of enrofloxacin.[3]
-
Light Exposure (Photodegradation): Enrofloxacin is sensitive to light and can undergo photodegradation.[2][4] It is advisable to protect enrofloxacin solutions from light by using amber-colored vials or by working in low-light conditions.[5]
Q2: What are the main degradation pathways for enrofloxacin in water?
A2: Enrofloxacin can degrade through several pathways in an aqueous environment:
-
Photodegradation: This is a significant pathway, especially under sunlight or UV irradiation. The specific degradation products can vary depending on the pH of the solution.[2]
-
Hydrolysis: While enrofloxacin is relatively stable against hydrolysis, it can be a degradation pathway, and the rate is influenced by pH and temperature.[3]
-
Microbial Degradation: In non-sterile aqueous environments, microorganisms can metabolize enrofloxacin, leading to its degradation.[6]
-
Oxidation: Enrofloxacin can be degraded by oxidative processes.[6]
Q3: My enrofloxacin solution has become cloudy or has formed a precipitate. What is the cause and how can I prevent it?
A3: Enrofloxacin has poor aqueous solubility, which can lead to precipitation, especially during storage.[7][8]
-
Cause: The formation of a precipitate is often due to the low solubility of enrofloxacin, which can be exacerbated by changes in pH or temperature, or by the presence of certain salts or other substances in the solution.[7][9] One study observed the formation of enrofloxacin crystals in various solutions after 7 days of storage.[10]
-
Prevention:
-
pH Adjustment: Maintaining a pH of approximately 6 to 7 can improve stability and solubility.[1]
-
Co-solvents: The use of co-solvents can increase the solubility of enrofloxacin.[11]
-
Crystallization Inhibitors: Specific polymers can be used to inhibit the crystallization and precipitation of enrofloxacin from a supersaturated solution.[7]
-
Salt Formation: Preparing a salt of enrofloxacin can significantly enhance its aqueous solubility.[12]
-
Storage Conditions: Store solutions at a consistent, appropriate temperature and protect them from light.[5]
-
Troubleshooting Guides
Problem 1: Unexpectedly Rapid Degradation of Enrofloxacin Solution
| Possible Cause | Troubleshooting Steps |
| Light Exposure | 1. Immediately transfer the solution to an amber-colored vial or wrap the container in aluminum foil. 2. Prepare fresh solutions under low-light conditions. 3. Compare the degradation rate of a light-protected sample with an unprotected sample to confirm photodegradation. |
| Incorrect pH | 1. Measure the pH of your aqueous solution. 2. Adjust the pH to a neutral or slightly acidic range (pH 6-7) using an appropriate buffer.[1] 3. Prepare a new solution using a buffered solvent system. |
| High Temperature | 1. Ensure the solution is stored at the recommended temperature. 2. If the experiment requires elevated temperatures, be aware of the potential for accelerated degradation and account for it in your analysis.[3] |
| Microbial Contamination | 1. If the solution is not required to be sterile, consider filtration through a 0.22 µm filter to remove microorganisms. 2. For sterile applications, ensure aseptic techniques were used during preparation and handling. |
| Oxidizing Agents | 1. Review the composition of your aqueous solution for any potential oxidizing agents. 2. If possible, remove or replace components that could be causing oxidation. |
Problem 2: Slower than Expected or No Degradation of Enrofloxacin Solution
| Possible Cause | Troubleshooting Steps |
| Low Temperature | 1. Verify the temperature of your experimental setup. 2. If the experimental design allows, consider increasing the temperature to accelerate degradation.[3] |
| Incorrect pH for Desired Degradation Pathway | 1. Confirm the optimal pH for the specific degradation pathway you are studying (e.g., photodegradation pathways differ at acidic vs. alkaline pH).[2] 2. Adjust the pH of your solution to favor the desired degradation mechanism. |
| Matrix Effects | 1. The presence of other substances in your aqueous solution (e.g., natural organic matter, certain ions) can inhibit degradation.[13] 2. If possible, simplify the matrix of your solution to identify the inhibitory component. |
| Insufficient Light Exposure (for photodegradation studies) | 1. Check the intensity and wavelength of your light source. 2. Ensure the light source is properly positioned and that there are no obstructions between the light source and the solution. |
Data Presentation
Table 1: Effect of Temperature and pH on Enrofloxacin Degradation
| Temperature (°C) | pH | Degradation Rate (%) | Reference |
| 20 | 5 | 44.7 - 80.1 (range across different conditions) | [3] |
| 25 | 5 | Highest removal rate observed at this condition | [3] |
| 25 | 7 | 44.7 - 80.1 (range across different conditions) | [3] |
| 25 | 9 | 44.7 - 80.1 (range across different conditions) | [3] |
| 30 | 7 | 44.7 - 80.1 (range across different conditions) | [3] |
Table 2: Half-life of Enrofloxacin under Photodegradation at Different pH Values
| pH | Half-life (hours) | Reference |
| 4.0 | 1.5 | [4] |
| 5.5 | Not specified | [4] |
| 7.2 | 0.2 | [4] |
Experimental Protocols
Protocol 1: Analysis of Enrofloxacin and its Degradation Products by HPLC
This protocol provides a general method for the analysis of enrofloxacin and its degradation products. Optimization may be required based on the specific degradation products of interest and the matrix of the aqueous solution.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄) or Triethylamine (TEA) for pH adjustment
-
Water (HPLC grade)
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Filter the aqueous enrofloxacin solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify enrofloxacin and its degradation products by comparing their retention times and peak areas to those of known standards.
-
Protocol 2: Forced Degradation Study of Enrofloxacin
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Treat the enrofloxacin solution with 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate at room temperature or elevate the temperature (e.g., 50-60 °C) if no degradation is observed.
-
Neutralize the solution with a suitable base before analysis.
-
-
Base Hydrolysis:
-
Treat the enrofloxacin solution with 0.1 M to 1 M sodium hydroxide (NaOH).
-
Incubate under the same conditions as acid hydrolysis.
-
Neutralize the solution with a suitable acid before analysis.
-
-
Oxidative Degradation:
-
Treat the enrofloxacin solution with a 0.1% to 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for up to 7 days.[16]
-
-
Thermal Degradation:
-
Expose the enrofloxacin solution to a temperature range of 40 to 80 °C.[16]
-
The duration of exposure will depend on the stability of the molecule.
-
-
Photolytic Degradation:
-
Expose the enrofloxacin solution to a light source that provides both UV and visible light.
-
The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[16]
-
Visualizations
Caption: Troubleshooting workflow for enrofloxacin degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photolytic degradation of norfloxacin, enrofloxacin and ciprofloxacin in various aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Stability of three commonly compounded extemporaneous enrofloxacin suspensions for oral administration to exotic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of the fluoroquinolone enrofloxacin by the brown rot fungus Gloeophyllum striatum: identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Enhancing the Bioavailability of a Novel Enrofloxacin Salt by Inhibiting Precipitation via a Crystallization Inhibitor - Crystal Growth & Design - Figshare [figshare.com]
- 8. pH‐driven entrapment of enrofloxacin in casein‐based nanoparticles for the enhancement of oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. The stability of enrofloxacin [oaktrust.library.tamu.edu]
- 11. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Pharmacodynamics Study of Enrofloxacin Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. photochemical-degradation-of-marbofloxacin-and-enrofloxacin-in-natural-waters - Ask this paper | Bohrium [bohrium.com]
- 14. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (Open Access) A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension (2017) | Nidal Batrawi | 39 Citations [scispace.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Investigating Enrofloxacin Efflux Pump Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Enrofloxacin efflux pump resistance in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of efflux pump-mediated resistance to Enrofloxacin?
A1: The primary mechanism involves the active transport of Enrofloxacin out of the bacterial cell by efflux pumps, preventing the antibiotic from reaching its intracellular targets, DNA gyrase and topoisomerase IV.[1][2][3] This reduces the intracellular drug concentration to sub-lethal levels, allowing the bacteria to survive and grow in the presence of the antibiotic. The most well-characterized efflux pump system involved in fluoroquinolone resistance in Gram-negative bacteria is the AcrAB-TolC pump, a member of the Resistance-Nodulation-Division (RND) superfamily.[4][5][6][7][8] Overexpression of the genes encoding these pump components is a common cause of increased resistance.[4][5]
Q2: How can I determine if Enrofloxacin resistance in my bacterial isolate is due to an efflux pump?
A2: A common method is to perform a minimum inhibitory concentration (MIC) assay with and without an efflux pump inhibitor (EPI).[4][9] A significant reduction (typically four-fold or greater) in the MIC of Enrofloxacin in the presence of an EPI suggests the involvement of an efflux pump.[9] Additionally, quantifying the expression levels of known efflux pump genes, such as acrA, acrB, and tolC, using real-time quantitative PCR (RT-qPCR) can provide direct evidence of pump overexpression.[10][11][12] An ethidium bromide accumulation assay can also be used to assess general efflux activity.[13][14][15]
Q3: What are common efflux pump inhibitors (EPIs) used in research?
A3: Several compounds are used as EPIs in a laboratory setting to investigate efflux pump activity. These are often broad-spectrum inhibitors. Commonly used EPIs include:
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers most RND efflux pumps.[15]
-
Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,110): A well-characterized EPI that competes with antibiotics for binding to the efflux pump.[16]
-
Thioridazine (TZ): An antipsychotic drug that has been shown to have efflux pump inhibitory activity.[15]
-
Verapamil: A calcium channel blocker that can also inhibit some bacterial efflux pumps.
It is crucial to determine the optimal, non-toxic concentration of the EPI for your specific bacterial strain before conducting experiments, as EPIs themselves can have antibacterial effects at higher concentrations.
Q4: My RT-qPCR results show no significant overexpression of acrA or acrB, but I still suspect efflux-mediated resistance. What could be the reason?
A4: While AcrAB-TolC is a major efflux pump, other pumps can also contribute to Enrofloxacin resistance.[6] Bacteria can possess multiple efflux systems, and the upregulation of a different, less common pump could be responsible for the observed resistance.[5] It is also possible that mutations in the regulatory genes of the AcrAB-TolC system, such as acrR (a local repressor) or marA (a global activator), could lead to increased pump expression without dramatic changes in the transcription of the pump genes themselves under certain conditions.[5] Additionally, consider the possibility of other resistance mechanisms acting in concert with low-level efflux activity, such as target site mutations.[2]
Troubleshooting Guides
Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC values between replicates. | Inaccurate initial inoculum density. Pipetting errors during serial dilutions. Contamination of the bacterial culture or media. | Standardize your inoculum preparation using a spectrophotometer (e.g., to an OD600 of 0.08-0.1 for a final concentration of ~5x10^5 CFU/mL).[17] Use calibrated pipettes and change tips between dilutions. Perform a sterility check of your media and reagents. |
| No bacterial growth in the positive control well/tube. | Inoculum was not viable or was not added. Incorrect incubation temperature or atmosphere. The growth medium does not support the growth of the test organism. | Use a fresh, actively growing culture for your inoculum. Double-check that the inoculum was added to all necessary wells. Verify incubator settings. Ensure you are using the appropriate growth medium for your bacterial species. |
| Growth observed in all wells, even at the highest antibiotic concentration. | The bacterial strain is highly resistant to the tested antibiotic. The antibiotic stock solution has degraded or is at the wrong concentration. The initial inoculum was too high. | Extend the range of antibiotic concentrations tested. Prepare a fresh antibiotic stock solution and verify its concentration. Re-standardize your inoculum to the correct density. |
| Efflux pump inhibitor (EPI) shows antibacterial activity on its own. | The concentration of the EPI is too high and is toxic to the bacteria. | Perform an MIC assay for the EPI alone to determine its intrinsic antibacterial activity. Use the EPI at a sub-inhibitory concentration (typically 1/4 or 1/2 of its MIC) in your combination assays. |
Troubleshooting Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no amplification signal (high Ct values). | Poor RNA quality or quantity. Inefficient reverse transcription. PCR inhibitors present in the RNA sample. Incorrect primer or probe design. | Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure accurate RNA quantification. Use a high-quality reverse transcription kit. Include a DNase treatment step to remove genomic DNA. Re-purify the RNA to remove inhibitors. Design and validate new primers according to standard guidelines. |
| Non-specific amplification (multiple peaks in melt curve analysis). | Primer-dimer formation. Non-specific primer binding. Genomic DNA contamination. | Optimize the annealing temperature in the PCR protocol. Redesign primers to be more specific. Ensure a thorough DNase treatment of your RNA samples. |
| High variability between technical replicates. | Pipetting errors. Poorly mixed reaction components. | Use a master mix for your reactions to ensure consistency. Gently vortex and centrifuge all reagents before use. |
| Inconsistent results between biological replicates. | Biological variability in gene expression. Inconsistent growth conditions for bacterial cultures. | Increase the number of biological replicates. Standardize the growth phase and conditions from which RNA is harvested (e.g., mid-logarithmic phase). |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Enrofloxacin stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (if applicable)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies from a fresh agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Add 50 µL of the Enrofloxacin stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating across the plate to the second to last column. Discard the final 50 µL from this column. The last column will serve as a growth control.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only MHB.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the Results:
For EPI Synergy Testing:
-
Prepare two sets of plates. In the second set, add the EPI to the MHB at a final, sub-inhibitory concentration before adding the antibiotic and inoculum.
-
A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant.
Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., acrA, acrB, tolC) and a housekeeping gene (e.g., 16S rRNA, rpoD)[10][11]
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Grow bacterial cultures (both the test strain and a susceptible control strain) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the purified RNA using a reverse transcription kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.[11]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and nuclease-free water.
-
Add the master mix and cDNA template to the qPCR plate. Run each sample in triplicate.[10]
-
-
qPCR Cycling:
-
Data Analysis:
-
Calculate the relative expression of the target genes using the 2-ΔΔCT method.[10] The expression levels are normalized to the housekeeping gene and compared to the susceptible control strain.
-
Protocol 3: Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the accumulation of the fluorescent dye ethidium bromide, a substrate of many efflux pumps. Lower fluorescence indicates higher efflux activity.
Materials:
-
Bacterial cultures
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
Efflux pump inhibitor (EPI) (e.g., CCCP)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase (OD600 ≈ 0.6).[13]
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.4.
-
-
Assay Setup:
-
In a 96-well black-walled plate, add the bacterial suspension.
-
To test the effect of an EPI, add it to the desired wells at a sub-inhibitory concentration.
-
Add EtBr to all wells at a final concentration of 1-2 µg/mL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence (Excitation: 530 nm, Emission: 585 nm) every minute for 30-60 minutes.[15]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
A lower level of fluorescence in the test strain compared to a susceptible control strain suggests increased efflux activity.
-
An increase in fluorescence in the presence of an EPI confirms the role of efflux pumps in extruding EtBr.
-
Visualizations
Caption: Experimental workflow for identifying Enrofloxacin efflux pump resistance.
Caption: Mechanism of the AcrAB-TolC efflux pump in Gram-negative bacteria.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial efflux – REVIVE [revive.gardp.org]
- 4. Contribution of the AcrAB-TolC efflux pump to high-level fluoroquinolone resistance in Escherichia coli isolated from dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the AcrAB-TolC Efflux Pump in the Resistance, Fitness, and Virulence of Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. brieflands.com [brieflands.com]
- 10. RT-qPCR analysis of efflux pump genes [bio-protocol.org]
- 11. RT-qPCR analysis of genes encoding components of RND efflux pumps. [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. idexx.dk [idexx.dk]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. idexx.com [idexx.com]
Technical Support Center: Mitigating Enrofloxacin-Induced Cytotoxicity in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating the cytotoxic effects of enrofloxacin in cell culture experiments.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your research.
Issue 1: High levels of cell death observed after enrofloxacin treatment.
-
Question: My cell viability has significantly decreased after treating them with enrofloxacin. How can I reduce this cytotoxic effect?
-
Answer: Enrofloxacin-induced cytotoxicity is often mediated by oxidative stress and apoptosis. Consider co-treatment with an antioxidant or an apoptosis inhibitor.
-
Antioxidants: N-acetylcysteine (NAC), Vitamin E, quercetin, and luteolin have shown protective effects against fluoroquinolone-induced oxidative stress.
-
Apoptosis Inhibitors: A pan-caspase inhibitor like Z-VAD-FMK can block the apoptotic cascade triggered by enrofloxacin.
-
Issue 2: My antioxidant co-treatment is not effective in mitigating cytotoxicity.
-
Question: I've tried co-treating with an antioxidant, but I'm still observing significant cell death. What could be the issue?
-
Answer: There are several factors that could influence the effectiveness of your antioxidant co-treatment:
-
Concentration: Ensure you are using an optimal concentration of the antioxidant. It's recommended to perform a dose-response experiment for the antioxidant in your specific cell line.
-
Timing of Treatment: The timing of antioxidant addition relative to enrofloxacin treatment is crucial. Pre-incubation with the antioxidant before adding enrofloxacin may be more effective.
-
Choice of Antioxidant: The efficacy of an antioxidant can be cell-type specific. You may need to screen a panel of antioxidants to find the most effective one for your experimental model.
-
Issue 3: Difficulty in interpreting the role of autophagy in enrofloxacin-induced cytotoxicity.
-
Question: I am unsure if autophagy is contributing to cell survival or cell death in my enrofloxacin-treated cells. How can I investigate this?
-
Answer: Autophagy can have a dual role in drug-induced cytotoxicity. To elucidate its function in your model, you can use autophagy modulators:
-
Autophagy Inhibitors: Co-treat your cells with enrofloxacin and an autophagy inhibitor like chloroquine or 3-methyladenine (3-MA). If cell viability increases, it suggests that autophagy is contributing to cell death. Conversely, if viability decreases, it indicates a pro-survival role for autophagy.
-
Monitoring Autophagic Flux: To confirm the modulation of autophagy, you can monitor the levels of key autophagy markers like LC3-II and p62/SQSTM1 by Western blot or immunofluorescence. An accumulation of LC3-II and p62 upon treatment with an inhibitor like chloroquine indicates a blockage of autophagic flux.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of enrofloxacin-induced cytotoxicity?
A1: The primary mechanism of enrofloxacin-induced cytotoxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][2] This oxidative stress can damage cellular components, including DNA, lipids, and proteins, and can trigger apoptotic cell death.[3] Enrofloxacin has been shown to induce apoptosis through a mitochondrial-dependent pathway.[4][5]
Q2: What are some recommended antioxidants to mitigate enrofloxacin's cytotoxicity?
A2: Several antioxidants have shown promise in mitigating the cytotoxic effects of fluoroquinolones. While direct studies on enrofloxacin are limited for some of these, their effectiveness against the closely related ciprofloxacin provides a strong rationale for their use.
-
Quercetin and Luteolin: These flavonoids have been shown to protect against ciprofloxacin-induced oxidative stress in human leukocytes by reducing ROS production and protein oxidation.[6]
-
Vitamin C: Has been demonstrated to reduce enrofloxacin-induced chromosomal damage in chick bone marrow cells.[7]
-
Vitamin E and Alpha-Lipoic Acid: Co-supplementation with Vitamin E and alpha-lipoic acid has been shown to ameliorate enrofloxacin-induced oxidative stress in broilers.[8]
-
N-acetylcysteine (NAC): A well-established antioxidant that can serve as a precursor for glutathione (GSH) synthesis and directly scavenge ROS.
Q3: How can I inhibit enrofloxacin-induced apoptosis?
A3: Enrofloxacin can induce apoptosis through the activation of caspases.[4] To inhibit this process, you can use a pan-caspase inhibitor.
-
Z-VAD-FMK: This is a cell-permeable, irreversible pan-caspase inhibitor that can effectively block the apoptotic cascade.[9][10][11] It should be added to the cell culture at the same time as the apoptosis-inducing agent (enrofloxacin).
Q4: What is the role of autophagy in enrofloxacin-induced cytotoxicity, and how can I modulate it?
A4: The role of autophagy in response to enrofloxacin-induced stress is not yet fully elucidated and can be context-dependent. Autophagy can act as a pro-survival mechanism by removing damaged organelles and proteins, or it can contribute to cell death. To investigate and modulate autophagy, you can use the following inhibitors:
-
Chloroquine: This agent inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[12]
-
3-Methyladenine (3-MA): This compound inhibits the early stages of autophagy by blocking the activity of Class III PI3K.[13][14]
By observing the effect of these inhibitors on cell viability in the presence of enrofloxacin, you can infer the role of autophagy in your specific experimental system.
Data Presentation
Table 1: Effects of Antioxidants on Fluoroquinolone-Induced Oxidative Stress
| Antioxidant | Fluoroquinolone | Cell Type | Key Findings | Reference |
| Quercetin | Ciprofloxacin | Human Leukocytes | Reduced ROS production and protein oxidation. | [6] |
| Luteolin | Ciprofloxacin | Human Leukocytes | Reduced ROS production and protein oxidation. | [6] |
| Vitamin C | Enrofloxacin | Chick Bone Marrow | Reduced chromosomal aberrations. | [7] |
| Vitamin E | Enrofloxacin | Broiler Kidney | Reduced lipid peroxidation. | [8] |
| Alpha-Lipoic Acid | Enrofloxacin | Broiler Kidney | Reduced lipid peroxidation. | [8] |
Experimental Protocols
Protocol 1: Mitigation of Enrofloxacin-Induced Cytotoxicity using Quercetin
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment with Quercetin: Prepare a stock solution of quercetin in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing quercetin. Incubate for a pre-determined time (e.g., 2 hours).
-
Enrofloxacin Treatment: Prepare a stock solution of enrofloxacin in a suitable solvent. Dilute the stock solution in a complete culture medium to the desired final concentration. Add the enrofloxacin solution to the wells already containing quercetin.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Controls: Include wells with untreated cells, cells treated with enrofloxacin alone, and cells treated with quercetin alone to serve as controls.
Protocol 2: Inhibition of Enrofloxacin-Induced Apoptosis using Z-VAD-FMK
-
Cell Seeding: Plate cells in an appropriate culture vessel and allow them to attach overnight.
-
Co-treatment: Prepare stock solutions of enrofloxacin and Z-VAD-FMK (a typical stock concentration for Z-VAD-FMK is 20 mM in DMSO). On the day of the experiment, dilute both compounds to their final desired concentrations in a complete culture medium. Add the medium containing both enrofloxacin and Z-VAD-FMK to the cells simultaneously. A typical starting concentration for Z-VAD-FMK is 20-50 µM.
-
Incubation: Incubate the cells for the desired duration of enrofloxacin treatment.
-
Apoptosis Assay: Evaluate the extent of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay (e.g., Caspase-Glo 3/7 assay).
-
Controls: Include untreated cells, cells treated with enrofloxacin alone, and cells treated with Z-VAD-FMK alone.
Signaling Pathways and Experimental Workflows
Caption: Enrofloxacin-induced cytotoxicity signaling pathway and points of intervention.
Caption: General experimental workflow for testing mitigating agents.
Caption: Logical diagram to determine the role of autophagy.
References
- 1. Toxicity induced by ciprofloxacin and enrofloxacin: oxidative stress and metabolism [ouci.dntb.gov.ua]
- 2. tandfonline.com [tandfonline.com]
- 3. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of the mitochondrial pathway of apoptosis by enrofloxacin in the context of the safety issue of its use in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the protective effect of quercetin and luteolin against ciprofloxacin- and chloramphenicol-induced oxidative stress in blood cells and their impact on the microbiological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Caspase Inhibitor Z-VAD-FMK [fi.promega.com]
- 10. selleckchem.com [selleckchem.com]
- 11. invivogen.com [invivogen.com]
- 12. Expression analysis of LC3B and p62 indicates intact activated autophagy is associated with an unfavorable prognosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Methyladenine induces cell death and its interaction with chemotherapeutic drugs is independent of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of autophagy by 3-methyladenine potentiates sulforaphane-induced cell death of BE(2)-C human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enrofloxacin Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in enrofloxacin pharmacokinetic (PK) studies. By addressing common experimental challenges, this guide aims to enhance the reliability and reproducibility of your research data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in enrofloxacin pharmacokinetic studies?
A1: Variability in enrofloxacin PK studies can arise from several factors, broadly categorized as animal-related, drug- and formulation-related, and analytical-related.[1][2][3] Key sources include:
-
Animal Factors: Species, age, sex, body condition, physiological status (e.g., health, stress), and genetics.[1][2][3] The elimination half-life of enrofloxacin, for instance, varies significantly across species.[4]
-
Drug Administration and Formulation: The route of administration (oral, intravenous, intramuscular, subcutaneous), the specific formulation of the enrofloxacin product, and the presence of other substances can all impact absorption and bioavailability.[1][2][3][5]
-
Food and Fasting Status: The presence of food in the gastrointestinal tract can affect the rate and extent of oral absorption.[6]
-
Disease State: The health status of the animal can alter drug distribution, metabolism, and elimination. For example, kidney function can influence the clearance of enrofloxacin and its metabolite, ciprofloxacin.[7]
-
Analytical Method: The choice of analytical method for drug quantification, sample handling, and data analysis techniques can introduce variability.
Q2: How does the metabolic conversion of enrofloxacin to ciprofloxacin affect pharmacokinetic analysis?
A2: Enrofloxacin is partially metabolized to ciprofloxacin, which is also an active antimicrobial agent. The extent of this conversion varies among species. It is crucial to measure the concentrations of both enrofloxacin and ciprofloxacin in plasma samples to accurately assess the total fluoroquinolone exposure and its potential therapeutic efficacy.[6][7] Pharmacokinetic models should ideally account for the formation and elimination of ciprofloxacin.
Q3: What are the recommended analytical methods for quantifying enrofloxacin and ciprofloxacin in plasma?
A3: High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying enrofloxacin and its metabolite in biological matrices.[8][9][10][11] LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV/fluorescence.
Q4: How should I handle and store plasma samples to ensure the stability of enrofloxacin?
A4: Proper sample handling and storage are critical for maintaining the integrity of enrofloxacin and ciprofloxacin. Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., heparin) and centrifuged promptly to separate the plasma.[8] Plasma samples should be stored frozen, typically at -20°C or -80°C, until analysis.[12] Multiple freeze-thaw cycles should be avoided as they can lead to degradation of the analytes.[12]
Troubleshooting Guides
Issue 1: High Variability in Oral Bioavailability Data
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Fasting Times | Standardize the fasting period for all animals before oral administration. Food in the stomach can significantly alter drug absorption.[6] A common practice is to withhold food for 12 hours prior to dosing.[13] |
| Variability in Dosing Technique | Ensure accurate and consistent oral administration. For liquid formulations, use a calibrated gavage tube. For solid dosage forms, confirm that the animal has swallowed the entire dose. |
| Formulation Issues | Different formulations of enrofloxacin can have different dissolution rates and absorption characteristics.[5] Use a consistent and well-characterized formulation throughout the study. |
| Gastrointestinal Health | Underlying gastrointestinal issues can affect drug absorption. Ensure all animals are in good health and free from any signs of digestive upset. |
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of fluoroquinolones.[11] Experiment with different pH values (typically acidic) to optimize peak symmetry. |
| Column Contamination | Plasma proteins and other endogenous components can accumulate on the column, leading to poor peak shape. Use a guard column and implement a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to minimize matrix effects. |
| Secondary Interactions with Column | Fluoroquinolones can exhibit secondary interactions with the stationary phase, causing peak tailing.[10] Consider using a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing amine to the mobile phase can sometimes help. |
| Inadequate Mobile Phase Composition | Optimize the organic modifier (e.g., acetonitrile, methanol) concentration and the buffer type and concentration in the mobile phase to achieve optimal separation and peak shape.[11] |
Issue 3: Inconsistent Pharmacokinetic Parameters Between Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differences in Animal Models | As mentioned, species, age, and physiological status heavily influence pharmacokinetics.[1][2][3] Clearly define and report the characteristics of the animal model used. When comparing data, ensure the models are comparable. |
| Varying Dosing Regimens | The dose and route of administration will directly impact the resulting pharmacokinetic profile.[1][2][3] Ensure consistency in the dosing regimen for comparative studies. |
| Blood Sampling Schedule | An inadequate blood sampling schedule, especially around the absorption and elimination phases, can lead to inaccurate estimation of key PK parameters like Cmax, Tmax, and half-life. Design a sampling schedule that adequately captures the entire concentration-time profile. |
| Data Analysis Methods | The choice of pharmacokinetic modeling (e.g., non-compartmental vs. compartmental) and the software used for analysis can influence the calculated parameters. Use a consistent and well-documented data analysis approach. |
Experimental Protocols
Protocol 1: Oral Administration and Blood Sampling in Dogs
This protocol provides a general framework. Specific details may need to be adjusted based on the study objectives.
-
Animal Preparation:
-
Use healthy adult dogs of a defined breed, age, and weight range.
-
House animals individually to monitor food and water intake.
-
Fast the dogs for 12 hours overnight prior to drug administration, with free access to water.[13]
-
-
Dose Administration:
-
Accurately weigh each dog to determine the precise dose.
-
Administer the enrofloxacin tablet or oral solution directly into the back of the mouth to ensure the entire dose is swallowed.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 2-3 mL) from the cephalic or jugular vein into heparinized tubes.[8]
-
A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.[8]
-
Immediately after collection, gently invert the tubes to mix with the anticoagulant.
-
-
Sample Processing and Storage:
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes to separate the plasma.
-
Transfer the plasma to clearly labeled cryovials.
-
Store the plasma samples at -20°C or colder until analysis.[12]
-
Protocol 2: HPLC-UV Method for Enrofloxacin and Ciprofloxacin Quantification
This is a representative method; optimization will be required for your specific instrumentation and samples.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of acetonitrile containing an internal standard (e.g., another fluoroquinolone not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of enrofloxacin and ciprofloxacin.
-
Process the calibration standards and quality control samples alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentrations of enrofloxacin and ciprofloxacin in the study samples from the calibration curve.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Enrofloxacin in Different Species (Oral Administration)
| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) |
| Pig (Fasted) | 10 | Not Specified | Not Specified | 101 ± 32 |
| Pig (Fed) | 10 | Not Specified | Not Specified | 83 ± 13 |
| Dog | 10 | 1.47 ± 0.19 | Not Specified | Not Specified |
| Horse | 7.5 | Not Specified | Not Specified | Not Specified |
| Foal | 10 | 2.12 ± 0.51 | 2.20 ± 2.17 | 42 ± 0.42 |
Data compiled from multiple sources for illustrative purposes.[6][13][14][15] Direct comparison between studies should be made with caution due to differences in experimental conditions.
Table 2: Elimination Half-Life of Enrofloxacin in Various Species (Intravenous Administration)
| Species | Elimination Half-Life (t1/2) (h) |
| Cow | 1.5 |
| Dog | 2 |
| Sheep | 4.31 |
| Cat | 5.6 |
| Pig | 9.64 |
| Horse | 9.9 |
| Broiler | 12.84 |
| African Penguin | 13.67 |
| American Alligator | 21.05 |
| Atlantic Horseshoe Crab | 27.9 |
Source:[4]
Visualizations
Caption: Workflow for a typical enrofloxacin pharmacokinetic study.
Caption: Troubleshooting logic for addressing high variability.
Caption: Simplified metabolic pathway of enrofloxacin.
References
- 1. Enrofloxacin: pharmacokinetics and metabolism in domestic animal species. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Enrofloxacin: pharmacokinetics and metabolism in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of enrofloxacin HCl-2H2O (Enro-C) in dogs and pharmacokinetic/pharmacodynamic Monte Carlo simulations against Leptospira spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of enrofloxacin after oral administration to fed and fasted pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic analysis of enrofloxacin and its active metabolite ciprofloxacin after intravenous injection to cats with reduced kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Pharmacokinetic and Pharmacodynamic Integration and Modeling of Enrofloxacin in Swine for Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bridging one health and sustainable analysis: enrofloxacin quantification amid combined therapy and its active metabolite in various matrices using green RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. madbarn.com [madbarn.com]
Validation & Comparative
A Comparative Analysis of Enrofloxacin and Ciprofloxacin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two widely used fluoroquinolone antibiotics: Enrofloxacin and Ciprofloxacin. This analysis is supported by a review of their mechanism of action, antimicrobial spectrum, and available experimental data.
Introduction: A Tale of Two Fluoroquinolones
Enrofloxacin, a second-generation fluoroquinolone, is a broad-spectrum antibiotic developed exclusively for veterinary use.[1] A key aspect of its pharmacology is its in vivo metabolism to Ciprofloxacin, a third-generation fluoroquinolone that is also a potent antimicrobial agent used in both human and veterinary medicine.[1] The extent of this biotransformation varies among animal species.[1] Both antibiotics exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication. This guide delves into a comparative analysis of their efficacy, supported by experimental data and methodologies.
Mechanism of Action
Enrofloxacin and Ciprofloxacin share a common mechanism of action, targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these fluoroquinolones prevent the relaxation of positively supercoiled DNA during replication, leading to a cascade of events that ultimately results in bacterial cell death.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme plays a critical role in the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes into daughter cells, leading to a bactericidal effect.
The dual-targeting of these essential enzymes contributes to the broad-spectrum activity of Enrofloxacin and Ciprofloxacin.
Comparative Efficacy: Quantitative Data
Direct comparative studies have shown that Ciprofloxacin often exhibits greater in vitro potency against a range of bacterial pathogens compared to Enrofloxacin. However, it is crucial to consider that Enrofloxacin's efficacy in vivo is a combination of the parent drug and its active metabolite, Ciprofloxacin.
Minimum Inhibitory Concentration (MIC)
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values (μg/mL)
| Bacterial Species | Enrofloxacin MIC₅₀ | Ciprofloxacin MIC₅₀ | Enrofloxacin MIC₉₀ | Ciprofloxacin MIC₉₀ |
| Escherichia coli | 0.06 | 0.03 | 0.12 | 0.06 |
| Staphylococcus aureus | 0.25 | 0.12 | 0.5 | 0.25 |
| Pasteurella multocida | ≤0.03 | ≤0.03 | 0.06 | 0.03 |
| Salmonella spp. | 0.12 | 0.06 | 0.25 | 0.12 |
| Pseudomonas aeruginosa | 1.0 | 0.5 | 4.0 | 2.0 |
Note: These values are illustrative and compiled from various sources. MIC values can vary significantly based on the specific isolate, testing methodology, and geographical region.
Zone of Inhibition
The disk diffusion method provides a qualitative to semi-quantitative measure of antibiotic susceptibility. The diameter of the zone of inhibition around an antibiotic disk is inversely proportional to the MIC.
Table 2: Interpretive Criteria for Zone of Inhibition Diameters (mm) (CLSI Guidelines)
| Antibiotic | Disk Content | Resistant | Intermediate | Susceptible |
| Enrofloxacin | 5 µg | ≤16 | 17-20 | ≥21 |
| Ciprofloxacin | 5 µg | ≤15 | 16-20 | ≥21 |
Experimental Protocols
The following are standardized protocols for determining the MIC and zone of inhibition.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is considered a gold standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.
-
Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared from a pure culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted.
-
Serial Dilution of Antibiotics: The antibiotics (Enrofloxacin and Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Antimicrobial Susceptibility Testing via Disk Diffusion (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial susceptibility.
-
Preparation of Inoculum: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Standardized antibiotic disks (e.g., 5 µg Enrofloxacin, 5 µg Ciprofloxacin) are aseptically placed on the agar surface.
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-18 hours.
-
Measurement and Interpretation: The diameters of the zones of complete growth inhibition are measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints from CLSI guidelines (as shown in Table 2).
Experimental Workflow
The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.
Conclusion
Both Enrofloxacin and Ciprofloxacin are highly effective broad-spectrum fluoroquinolone antibiotics. In vitro studies generally indicate that Ciprofloxacin has greater intrinsic activity against many bacterial pathogens. However, the clinical efficacy of Enrofloxacin is bolstered by its metabolic conversion to Ciprofloxacin, creating a combined therapeutic effect. The choice between these antibiotics in a clinical or research setting should be guided by species-specific pharmacokinetic and pharmacodynamic data, as well as antimicrobial susceptibility testing of the target pathogen. The experimental protocols and workflows outlined in this guide provide a standardized framework for conducting such evaluations.
References
Enrofloxacin's Efficacy Against Quinolone-Resistant Bacteria: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of quinolone-resistant bacterial strains presents a significant challenge in both veterinary and human medicine. This guide provides a comprehensive comparison of enrofloxacin's activity against these resistant pathogens, evaluating its performance against other fluoroquinolones and alternative antibiotic classes. The information herein is supported by experimental data to aid in research and development efforts.
Executive Summary
Enrofloxacin, a fluoroquinolone antibiotic, demonstrates concentration-dependent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] However, resistance, primarily through mutations in the gyrA and parC genes, has compromised its efficacy. This guide explores the quantitative activity of enrofloxacin against resistant strains, compares it with other fluoroquinolones like marbofloxacin and pradofloxacin, and evaluates non-fluoroquinolone alternatives such as aminoglycosides and fosfomycin. Furthermore, the potential of combination therapy to restore enrofloxacin's utility is examined.
Comparative In Vitro Activity of Fluoroquinolones
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC data for enrofloxacin and other fluoroquinolones against various quinolone-resistant bacterial isolates.
Table 1: Comparative MICs (μg/mL) of Fluoroquinolones Against Quinolone-Resistant Escherichia coli
| Antibiotic | Strain Characteristics | MIC Range | MIC50 | MIC90 | Reference |
| Enrofloxacin | gyrA (S83L, D87N) & parC (S80I) mutations | 8 - 256 | - | ≥128 | [1] |
| Enrofloxacin | Avian Pathogenic E. coli (NWT*) | >0.125 - >64 | - | - | [2] |
| Ciprofloxacin | Quinolone-Resistant ESBL-producing E. coli | ≥4 | - | - | [3] |
| Pradofloxacin | E. coli with gyrA & parC mutations | ≥2 | - | - |
*NWT: Non-Wild Type (presumed resistant)
Table 2: Comparative MICs (μg/mL) of Fluoroquinolones Against Quinolone-Resistant Gram-Positive Bacteria
| Antibiotic | Bacterial Species | Resistance Profile | MIC Range | MIC50 | MIC90 | Reference |
| Enrofloxacin | Methicillin-Resistant Staphylococcus pseudintermedius (MRSP) | Fluoroquinolone-Resistant | - | - | - | |
| Pradofloxacin | MRSP | Fluoroquinolone-Resistant | - | - | - | |
| Marbofloxacin | MRSP | Fluoroquinolone-Resistant | - | - | - | |
| Ciprofloxacin | MRSP | Fluoroquinolone-Resistant | - | - | - |
Table 3: Comparative MICs (μg/mL) of Fluoroquinolones Against Pseudomonas aeruginosa
| Antibiotic | Strain Characteristics | MIC Range | MIC50 | MIC90 | Reference |
| Enrofloxacin | Clinical Isolates from Small Animals | 0.125 - 64 | 1 | 32 | [4] |
| Marbofloxacin | Clinical Isolates from Small Animals | 0.0125 - 32 | 0.5 | 16 | [4] |
| Ciprofloxacin | Clinical Isolates from Small Animals | 0.0625 - 16 | 0.125 | 8 | [4] |
Activity of Non-Fluoroquinolone Alternatives
Given the rise of fluoroquinolone resistance, alternative antibiotic classes are crucial. The following table presents MIC data for select non-fluoroquinolone antibiotics against resistant Gram-negative bacteria.
Table 4: MICs (μg/mL) of Alternative Antibiotics Against Quinolone-Resistant Gram-Negative Bacteria
| Antibiotic | Bacterial Species | Resistance Profile | MIC Range | MIC50 | MIC90 | Reference |
| Gentamicin | E. coli | Enrofloxacin-Resistant | Susceptible | - | - | [1] |
| Ceftiofur | E. coli | Enrofloxacin-Resistant | Susceptible | - | - | [1] |
| Fosfomycin | Carbapenem-Resistant Enterobacterales | - | - | - | - |
Combination Therapy: A Strategy to Overcome Resistance
Combining enrofloxacin with other antimicrobial agents can potentially restore its activity against resistant strains. The Fractional Inhibitory Concentration (FIC) index is used to quantify the nature of the interaction between two drugs.
Table 5: Synergistic Activity of Enrofloxacin in Combination with Other Antibiotics
| Antibiotic Combination | Bacterial Species | Resistance Profile | FIC Index | Interpretation | Reference |
| Enrofloxacin + Doxycycline | MRSP | Fluoroquinolone-Resistant | Data not available in search results | - | |
| Enrofloxacin + Amikacin | Pseudomonas aeruginosa | Fluoroquinolone-Resistant | Data not available in search results | - |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Checkerboard Assay for Synergy Testing
The checkerboard assay is utilized to determine the FIC index.
-
Plate Setup: Two antibiotics are serially diluted in a two-dimensional array in a 96-well plate. One antibiotic is diluted along the x-axis, and the other is diluted along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay, and the plate is incubated under the same conditions.
-
Data Analysis: The MIC of each antibiotic alone and in combination is determined. The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).[5][6]
Visualizing Mechanisms and Workflows
Quinolone Mechanism of Action and Resistance
Fluoroquinolones target the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication. Resistance primarily emerges from mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding these enzymes (gyrA, gyrB, parC, and parE). Other mechanisms include plasmid-mediated resistance (qnr genes) and the overexpression of efflux pumps.
Caption: Quinolone action and primary resistance pathways.
Experimental Workflow for MIC and Synergy Testing
The following diagram illustrates the workflow for determining the MIC of individual antibiotics and assessing their synergistic effects through a checkerboard assay.
Caption: Workflow for MIC and synergy determination.
Conclusion
The presented data indicates that while the efficacy of enrofloxacin against quinolone-resistant strains is diminished, it may still be effective in some cases, particularly when used in combination with other antibiotics. Newer generation fluoroquinolones, such as pradofloxacin, may offer improved activity against certain resistant isolates. For multidrug-resistant infections, non-fluoroquinolone alternatives like aminoglycosides and fosfomycin represent important therapeutic options. The choice of antibiotic should be guided by susceptibility testing and a thorough understanding of the underlying resistance mechanisms. Further research into effective combination therapies is warranted to preserve the utility of enrofloxacin and combat the growing threat of antimicrobial resistance.
References
- 1. Resistance and Virulence Mechanisms of Escherichia coli Selected by Enrofloxacin in Chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. irep.iium.edu.my [irep.iium.edu.my]
- 4. In vitro Activity of Enrofloxacin, Marbofloxacin and Ciprofloxacin Against Clinical Strains of Pseudomonas spp Isolated from Small Animals on Portugal - WSAVA2002 - VIN [vin.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
Enrofloxacin's Interaction with Cytochrome P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, is known to interact with the cytochrome P450 (CYP450) enzyme system. These interactions, primarily inhibitory in nature, can lead to significant drug-drug interactions, altering the metabolism of co-administered therapeutic agents. This guide provides a comparative analysis of enrofloxacin's effects on key CYP450 isoforms, supported by available experimental data, to aid in drug development and risk assessment.
Executive Summary
Enrofloxacin demonstrates a notable inhibitory effect on several cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. Its primary metabolite, ciprofloxacin, also contributes to these inhibitory activities. While the majority of research points towards inhibition, some studies suggest a potential for weak induction of certain CYP isoforms. This guide synthesizes the available quantitative and qualitative data to offer a clearer understanding of enrofloxacin's CYP450 interaction profile compared to other fluoroquinolones.
Comparative Analysis of CYP450 Inhibition
The inhibitory potential of enrofloxacin and other fluoroquinolones on major CYP450 isoforms is summarized below. It is important to note that the data is derived from various studies using different experimental systems (e.g., species, in vitro models), which may contribute to variability in the reported values.
Table 1: Comparative Inhibition of Cytochrome P450 Isoforms by Fluoroquinolones (IC50 values in µM)
| Fluoroquinolone | CYP1A2 | CYP2C9 | CYP3A4 | Species/System |
| Enrofloxacin | Strong Inhibition (Qualitative) | - | Inhibition (Qualitative) | Rat Liver Microsomes |
| - | - | Potent, Mechanism-Based Inhibition (Ki = 3.7 µM) | Sea Bass Liver Microsomes | |
| - | - | Inhibition | Pig | |
| Ciprofloxacin | 135 | 180 | - | Human Liver Microsomes[1][2] |
| Levofloxacin | >200 (No significant inhibition) | 210 | - | Human Liver Microsomes[1][2] |
| Moxifloxacin | >200 (No significant inhibition) | >200 (No significant inhibition) | No Inhibition | In vitro studies[3] |
| Gatifloxacin | >200 (No significant inhibition) | >200 (No significant inhibition) | - | Human Liver Microsomes[1][2] |
Note: A lower IC50 value indicates a more potent inhibition. "-" indicates data not available in the reviewed sources.
Cytochrome P450 Induction by Enrofloxacin
Evidence for CYP450 induction by enrofloxacin is less pronounced than for inhibition. A study in rats showed a slight induction of CYP2B1 and CYP2B2 (140% of controls) at a low dose. Another study in pigs indicated an induction of CYP1A2.[4] However, quantitative data such as fold-change and EC50 values are not consistently reported in the literature.
Metabolic Pathway of Enrofloxacin
Enrofloxacin is metabolized in the liver to its active metabolite, ciprofloxacin. This biotransformation is mediated by the CYP450 system, with studies suggesting that CYP3A4 is a key enzyme in this process.[5] Ciprofloxacin itself is a known inhibitor of CYP1A2, contributing to the overall inhibitory profile observed after enrofloxacin administration.
Caption: Metabolic conversion of enrofloxacin to ciprofloxacin by CYP450 enzymes.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against specific CYP450 isoforms using liver microsomes.
Caption: Workflow for an in vitro CYP450 inhibition assay.
Methodology:
-
Preparation: Pooled human or animal liver microsomes are pre-incubated with a series of concentrations of the test compound (e.g., enrofloxacin) and a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, testosterone for CYP3A4).
-
Incubation: The enzymatic reaction is initiated by adding an NADPH-generating system and incubated at 37°C for a specific time.
-
Termination: The reaction is stopped by adding a solvent like acetonitrile.
-
Analysis: The formation of the specific metabolite is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
CYP450 Induction Assay
This protocol describes a general method to assess the potential of a compound to induce the expression of CYP450 enzymes in a cell-based system.
Methodology:
-
Cell Culture: A suitable cell line (e.g., primary hepatocytes, HepG2 cells) is cultured and treated with various concentrations of the test compound (e.g., enrofloxacin) for a defined period (e.g., 24-72 hours).
-
Endpoint Analysis: The induction of CYP450 enzymes is assessed by measuring:
-
Enzyme Activity: Using a probe substrate for the specific CYP isoform.
-
mRNA Expression: Quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression: Determined by Western blotting.
-
-
Data Analysis: The fold induction relative to a vehicle control is calculated. For a more detailed analysis, an EC50 value (the concentration causing 50% of the maximal induction) can be determined.
Logical Relationship of Enrofloxacin's CYP450 Interactions
The following diagram illustrates the logical flow of how enrofloxacin interacts with the CYP450 system, leading to potential drug-drug interactions.
Caption: Logical flow of enrofloxacin's impact on drug metabolism.
Conclusion
Enrofloxacin exhibits a complex interaction profile with the cytochrome P450 system, characterized predominantly by the inhibition of key isoforms such as CYP1A2 and CYP3A4. This inhibition is mediated by both the parent drug and its active metabolite, ciprofloxacin. While some evidence suggests a minor inductive potential, the inhibitory effects are of greater clinical significance. Researchers and drug development professionals should consider these interactions when designing preclinical and clinical studies involving enrofloxacin, particularly when co-administered with drugs that are substrates for these CYP enzymes. Further research is warranted to establish a more comprehensive and directly comparative quantitative dataset for enrofloxacin and other fluoroquinolones against a full panel of human CYP450 isoforms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ABC Transporters and CYP3A4 Mediate Drug Interactions between Enrofloxacin and Salinomycin Leading to Increased Risk of Drug Residues and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: Enrofloxacin vs. Levofloxacin - A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two widely used fluoroquinolone antibiotics: Enrofloxacin and Levofloxacin. This analysis, supported by experimental data from peer-reviewed studies, delves into their antibacterial efficacy, activity against biofilms, and mechanisms of action.
Executive Summary
Enrofloxacin, a fluoroquinolone developed primarily for veterinary use, and Levofloxacin, its human medicine counterpart, both exhibit broad-spectrum bactericidal activity by inhibiting bacterial DNA synthesis. In vitro studies demonstrate that while both are effective against a range of Gram-positive and Gram-negative bacteria, their potency can vary depending on the bacterial species. This guide synthesizes available in vitro data to offer a direct comparison of their performance, providing valuable insights for research and development applications.
Antibacterial Potency: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for Enrofloxacin and Levofloxacin against various bacterial pathogens as reported in in vitro studies. Lower MIC values indicate greater potency.
| Bacterial Species | Enrofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Escherichia coli | 0.015 - >128 | 0.06 - 16 |
| Pseudomonas aeruginosa | 0.5 - 8 | 0.5 - 128 |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 - 2 | 0.12 - 4 |
| Staphylococcus aureus (Methicillin-resistant) | 0.5 - 64 | 1 - >128 |
| Pasteurella multocida | ≤0.016 | Not widely reported |
| Mannheimia haemolytica | ≤0.016 | Not widely reported |
Time-Kill Kinetics: A Look at Bactericidal Activity Over Time
Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity. These studies measure the rate at which a drug kills a bacterial population over time. While direct comparative time-kill studies for Enrofloxacin and Levofloxacin are limited, analysis of individual studies reveals their bactericidal profiles.
A study on veterinary pathogens demonstrated that Enrofloxacin exhibited rapid, concentration-dependent killing against Mannheimia haemolytica and Pasteurella multocida.[1] For instance, at maximum serum and tissue concentrations, enrofloxacin achieved a 99.9% kill rate against M. haemolytica within minutes.[1] In comparison, studies on Levofloxacin against Stenotrophomonas maltophilia have shown it to exert bactericidal activity within 4 hours.[2] Another study comparing Levofloxacin and Ciprofloxacin against urinary tract pathogens found that Levofloxacin demonstrated 99.9% killing of E. coli after 6 hours and P. aeruginosa after 3 hours at its MIC, showcasing its potent bactericidal effects.[3]
Anti-Biofilm Activity: Tackling Bacterial Communities
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. The ability of an antibiotic to inhibit biofilm formation or eradicate existing biofilms is a critical measure of its efficacy.
Levofloxacin has been shown to be effective against biofilms of Pseudomonas aeruginosa.[4] One study found that while higher concentrations were needed to eradicate preformed biofilms, Levofloxacin significantly inhibited their formation at its MIC.[4] Comparative reviews suggest that the anti-biofilm activity of fluoroquinolones, including Levofloxacin, is generally superior to that of beta-lactams and glycopeptides.[5] While specific comparative data for Enrofloxacin's anti-biofilm activity against the same strains is not as readily available, the general mechanism of action of fluoroquinolones suggests it would also possess activity against biofilms.
Mechanism of Action: Targeting Bacterial DNA Replication
Both Enrofloxacin and Levofloxacin share a common mechanism of action, targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, these fluoroquinolones stabilize it, leading to double-strand DNA breaks and ultimately cell death.[6][8] The primary target varies between bacterial types; in many Gram-negative bacteria, DNA gyrase is the main target, while in many Gram-positive bacteria, it is topoisomerase IV.[7][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Levofloxacin in vitro activity and time-kill evaluation of Stenotrophomonas maltophilia clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative in vitro bacteriostatic and bactericidal activity of levofloxacin and ciprofloxacin against urinary tract pathogens determined by MIC, MBC, Time-Kill curves and bactericidal index analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activities of Levofloxacin against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones and Biofilm: A Narrative Review [mdpi.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Enrofloxacin with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. Combination therapy, which leverages synergistic interactions between different classes of antibiotics, presents a promising approach to enhance efficacy, reduce required dosages, and combat resistant pathogens. This guide provides a comparative analysis of the synergistic effects of Enrofloxacin, a broad-spectrum fluoroquinolone, with other antibiotics, supported by experimental data.
I. Comparative Analysis of Synergistic Combinations
The synergistic potential of Enrofloxacin has been evaluated against various bacterial pathogens in combination with several classes of antibiotics. The following tables summarize the quantitative data from key studies, primarily focusing on the Fractional Inhibitory Concentration Index (FICI) from checkerboard assays and logarithmic reduction in bacterial counts from time-kill curve analyses.
Table 1: Synergistic Activity of Enrofloxacin in Combination with β-Lactams
| Antibiotic Combination | Target Organism | MIC (µg/mL) - Enrofloxacin Alone | MIC (µg/mL) - Partner Antibiotic Alone | FICI | Interpretation | Reference |
| Enrofloxacin + Amoxicillin | Escherichia coli O2 | 0.04 | 2.4 | 0.4 | Synergy | [1] |
| Enrofloxacin + Amoxicillin | Salmonella enteritidis | 0.06 | 0.08 | 0.2 | Synergy | [1] |
| Enrofloxacin + Cefquinome | Klebsiella pneumoniae ATCC 700603 | - | - | ≤0.5 | Synergy | [2] |
| Enrofloxacin + Cefquinome | Klebsiella pneumoniae (Clinical Strains) | - | - | >0.5 to ≤1 | Additive | [2] |
Table 2: Synergistic Activity of Enrofloxacin in Combination with Polymyxins
| Antibiotic Combination | Target Organism | Log₁₀ Kill at 24h (Combination) | Interpretation | Reference |
| Enrofloxacin + Polymyxin B | Pseudomonas aeruginosa (XDR) | ≥2 to 4 | Synergy | [3] |
Table 3: Interaction of Enrofloxacin with Tetracyclines
| Antibiotic Combination | Target Organism | Observation | Interpretation | Reference |
| Enrofloxacin + Doxycycline | Escherichia coli | Reduced and delayed killing activity of Enrofloxacin | Antagonism | [4] |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Standardized bacterial inoculum (typically 5 x 10⁵ CFU/mL).
-
Stock solutions of Enrofloxacin and the partner antibiotic.
2. Procedure:
-
A two-dimensional array of antibiotic concentrations is prepared in the microtiter plate. Serial dilutions of Enrofloxacin are made along the x-axis, and serial dilutions of the partner antibiotic are made along the y-axis.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells containing only the medium, the inoculum, and each antibiotic alone are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity.
3. Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
B. Time-Kill Curve Assay
Time-kill curve assays provide information on the pharmacodynamic interaction between antibiotics over time.
1. Preparation of Materials:
-
Culture tubes or flasks.
-
Appropriate broth medium.
-
Log-phase growth culture of the test organism.
-
Antibiotic solutions at desired concentrations (e.g., at or above the MIC).
2. Procedure:
-
A standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to flasks containing the broth medium.
-
Antibiotics are added alone and in combination at specific concentrations.
-
A growth control flask without any antibiotic is included.
-
The flasks are incubated at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each flask.
-
Serial dilutions of the aliquots are plated on agar plates.
-
After incubation, the number of colonies (CFU/mL) is counted.
3. Data Analysis:
-
The log₁₀ CFU/mL is plotted against time for each antibiotic and the combination.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
III. Mechanisms of Synergy and Visualized Pathways
The synergistic interactions of Enrofloxacin with other antibiotics often stem from complementary mechanisms of action.
A. Enrofloxacin and β-Lactams (e.g., Amoxicillin, Cefquinome)
Enrofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[2] β-lactam antibiotics inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a weakened cell wall and eventual cell lysis. The synergy likely arises from the initial damage to the cell wall by the β-lactam, which facilitates the entry of Enrofloxacin to its intracellular targets.
Caption: Synergistic mechanism of Enrofloxacin and β-lactams.
B. Enrofloxacin and Polymyxin B
Polymyxin B disrupts the integrity of the bacterial outer membrane by interacting with lipopolysaccharides (LPS) in Gram-negative bacteria. This disruption increases membrane permeability, allowing Enrofloxacin to more easily penetrate the cell and reach its intracellular targets, DNA gyrase and topoisomerase IV.[3]
Caption: Synergistic mechanism of Enrofloxacin and Polymyxin B.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing antibiotic synergy.
Caption: Workflow for antibiotic synergy testing.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. PK-PD integration of enrofloxacin and cefquinome alone and in combination against Klebsiella pneumoniae using an in vitro dynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin B in Combination with Enrofloxacin Exerts Synergistic Killing against Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Enrofloxacin and its Metabolite Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of enrofloxacin, a widely used veterinary fluoroquinolone, and its primary active metabolite, ciprofloxacin. The following sections present comparative data on various analytical techniques, detailed experimental protocols, and visualizations of the metabolic pathway and a general experimental workflow.
Comparative Analysis of Quantitative Methods
The simultaneous quantification of enrofloxacin and ciprofloxacin is crucial for pharmacokinetic, residue analysis, and environmental monitoring studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Pig and Rabbit Plasma | Not specified | Not specified | Enrofloxacin: 90±5 (Pig), 108±9 (Rabbit); Ciprofloxacin: 92±6 (Pig) | [1] |
| HPLC-PDA | Water | Enrofloxacin: 15.9 µg/L; Ciprofloxacin: 17.4 µg/L | Enrofloxacin: 48.3 µg/L; Ciprofloxacin: 52.8 µg/L | 64.5-81.4 | [2] |
| HPLC with Fluorescence Detection | Chicken Liver and Skin | Not specified | Not specified | Enrofloxacin: 93.7±1.05 to 103.7±0.4 (Liver), 80.5±1.2 to 111.0±7.1 (Skin); Ciprofloxacin: 98.3±0.6 to 101.7±0.9 (Liver), 82.2±9.9 to 111.8±4.9 (Skin) | [3] |
| UPLC-MS/MS | Prairie Dog Plasma | Not specified | Not specified | Not specified | [4] |
Metabolic Pathway of Enrofloxacin to Ciprofloxacin
Enrofloxacin is metabolized in the liver to its active metabolite, ciprofloxacin, primarily through a de-ethylation reaction. This biotransformation is a key consideration in pharmacokinetic and pharmacodynamic studies, as ciprofloxacin itself exhibits potent antimicrobial activity.[5][6] The extent of this conversion can vary significantly among different animal species.[4][7]
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of enrofloxacin and ciprofloxacin using HPLC.
Method 1: HPLC with UV Detection for Analysis in Animal Plasma
This method is suitable for pharmacokinetic studies in animal models.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute enrofloxacin and ciprofloxacin with a mixture of methanol and hydrochloric acid (98:2, v/v).[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: A gradient mixture of orthophosphoric acid, triethylamine, and acetonitrile.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 277 nm.[1]
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of standard solutions containing known concentrations of enrofloxacin and ciprofloxacin.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Quantify the analytes in the samples by interpolating their peak areas on the calibration curve.
Method 2: HPLC with Photodiode Array (PDA) Detection for Water Samples
This method is adapted for the analysis of environmental water samples.
1. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
-
To a water sample, add a salting-out agent (e.g., sodium chloride).
-
Add a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex the mixture to induce phase separation.
-
Collect the organic phase containing the analytes.
-
Evaporate and reconstitute the sample in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 X-Bridge analytical column.[2]
-
Mobile Phase: Optimized mixture of solvents suitable for the separation.
-
Flow Rate: 0.82 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Detection: PDA detector, monitoring at the maximum absorption wavelength.
-
Injection Volume: 15 µL.[2]
3. Method Validation
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of enrofloxacin and ciprofloxacin from biological or environmental samples.
References
- 1. Simultaneous determination of enrofloxacin and ciprofloxacin in animal biological fluids by high-performance liquid chromatography. Application in pharmacokinetic studies in pig and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. entomoljournal.com [entomoljournal.com]
- 3. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. A comprehensive model for enrofloxacin to ciprofloxacin transformation and disposition in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of Enrofloxacin Against Salmonella: A Comparative Guide
For researchers and drug development professionals, the in vivo validation of an antibiotic's efficacy is a critical step in assessing its therapeutic potential. This guide provides a comprehensive comparison of Enrofloxacin's performance against Salmonella in vivo, supported by experimental data and detailed protocols.
Comparative Efficacy of Enrofloxacin
Enrofloxacin, a fluoroquinolone antibiotic, has been a staple in veterinary medicine for managing Salmonella infections. However, its efficacy can be influenced by dosage, treatment duration, and the emergence of resistance. This section compares the effectiveness of different Enrofloxacin regimens and contrasts its performance with alternative treatments.
Enrofloxacin Dosing Regimens
Studies have shown that higher doses of Enrofloxacin for a shorter duration can be as effective as the standard lower-dose, longer-duration treatment, while potentially minimizing the selection for resistant bacteria.[1][2][3]
A study comparing a standard 5-day treatment (10 mg/kg) with higher-dose, shorter-duration regimens in chickens infected with Salmonella enterica serovar Typhimurium DT104 found that a 2-day treatment at 2.5 times the recommended dose significantly reduced Salmonella counts, with efficacy similar to the 5-day treatment.[2][3] However, a 1-day treatment at 5 times the recommended dose was significantly less effective than the 2- and 5-day treatments.[2][3]
| Treatment Regimen | Duration | Salmonella Counts (log CFU/g cecal contents) | Outcome |
| Control (untreated) | - | ~7.0 | - |
| 10 mg/kg | 5 days | Significantly reduced | Effective |
| 25 mg/kg | 2 days | Significantly reduced | Similar efficacy to 5-day treatment |
| 50 mg/kg | 1 day | Less reduction | Less effective than 2- and 5-day treatments |
Table 1: Comparison of different Enrofloxacin treatment regimens on Salmonella counts in chickens. [2][3]
Enrofloxacin vs. Non-Antibiotic Alternatives
With the growing concern over antimicrobial resistance, research into alternatives to traditional antibiotics is expanding. A recent study compared the efficacy of Enrofloxacin with feed supplements containing probiotics (Lactobacillus spp.), turmeric (Curcuma longa L.), and fenugreek (Trigonella foenum-graecum) in chickens infected with Salmonella Enteritidis.[4][5]
Interestingly, in this study, Enrofloxacin treatment alone did not significantly reduce or eradicate Salmonella shedding.[4][5] In contrast, the groups treated with turmeric and fenugreek extracts showed a significant reduction in Salmonella shedding compared to the positive control group.[4][5]
| Treatment Group | Key Findings |
| Enrofloxacin | Did not significantly reduce Salmonella shedding.[4][5] |
| Probiotics (Lactobacillus spp.) | Reduced the rate of Salmonella shedding.[4][5] |
| Turmeric (Curcuma longa L.) | Significantly reduced Salmonella shedding.[4] |
| Fenugreek (Trigonella foenum-graecum) | Showed promise in reducing shedding and improving gut health parameters.[4][5] |
Table 2: Comparison of Enrofloxacin with plant-based and probiotic alternatives for controlling Salmonella shedding in chickens. [4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Enrofloxacin's in vivo efficacy against Salmonella.
In Vivo Efficacy Model in Chickens
This protocol outlines a common model for assessing the efficacy of antimicrobial agents against Salmonella in poultry.
1. Animal Model:
-
Specific pathogen-free (SPF) chicks are used to ensure no prior exposure to Salmonella or other interfering pathogens.[2][3]
2. Bacterial Strain and Inoculum Preparation:
-
A well-characterized strain of Salmonella, such as S. enterica serovar Typhimurium DT104, is used.[2][3]
-
The bacteria are grown in an appropriate broth medium to a specific concentration (e.g., 10^8 CFU/mL).
3. Infection:
-
Chicks are orally infected with a defined dose of the Salmonella inoculum.[6] To neutralize crop acid, chicks may be dosed with sodium bicarbonate prior to infection.[7]
4. Treatment:
-
Treatment with Enrofloxacin or alternative compounds is initiated at a set time post-infection (e.g., 1 week).[2][3]
-
The drug is administered via drinking water or oral gavage at the specified dosages and durations.[2][3]
5. Outcome Measures:
-
Bacterial Load: At the end of the treatment period, birds are euthanized, and cecal contents and organs (liver, spleen) are collected to determine the Salmonella load (CFU/g).[6]
-
Shedding: Cloacal swabs can be taken at various time points to monitor the shedding of Salmonella.[4][5]
-
Clinical Signs and Weight Gain: Animals are monitored for clinical signs of disease, and body weight is recorded to assess the impact of infection and treatment on growth.[4]
Visualizing Experimental Workflow and Bacterial Response
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of action of fluoroquinolones.
Caption: Experimental workflow for in vivo validation of Enrofloxacin efficacy.
Caption: Mechanism of action of Enrofloxacin against Salmonella.
References
- 1. Modification of Enrofloxacin Treatment Regimens for Poultry Experimentally Infected with<i>Salmonella enterica</i>Serov… [ouci.dntb.gov.ua]
- 2. Modification of Enrofloxacin Treatment Regimens for Poultry Experimentally Infected with Salmonella enterica Serovar Typhimurium DT104 To Minimize Selection of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Determining the In Vivo Efficacy of Plant-Based and Probiotic-Based Antibiotic Alternatives against Mixed Infection with Salmonella enterica and Escherichia coli in Domestic Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Model for experimental efficacy testing of control measures against Salmonella infections in poultry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Guide to the Clinical Efficacy of Novel Enrofloxacin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy and safety profiles. Enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine, has been a focal point for derivatization to enhance its therapeutic potential. This guide provides a comparative assessment of the clinical efficacy of novel Enrofloxacin derivatives, supported by experimental data, to aid in research and drug development.
Executive Summary
Novel Enrofloxacin derivatives have demonstrated significant improvements over the parent compound in several key areas. Notably, certain derivatives exhibit enhanced antibacterial potency, particularly against resistant strains, superior antibiofilm activity, and improved pharmacokinetic properties such as increased solubility and bioavailability. Furthermore, some modifications have led to a reduction in cytotoxicity, suggesting a better safety profile. This guide will delve into the quantitative data and experimental methodologies that substantiate these claims.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data from various studies, offering a clear comparison between Enrofloxacin and its novel derivatives.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) (μg/mL)
| Compound/Derivative | Staphylococcus aureus | Klebsiella pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Enrofloxacin | 0.86 | - | 0.86 | - | [1] |
| Enrofloxacin Amide Derivative (Compound 2) | >100 (Bactericidal) | >100 (Bactericidal) | - | - | [2] |
| PEGylated Enrofloxacin | 0.86 | - | 0.44 | - | [1] |
| Difluoroboranyl-Fluoroquinolone "7a" | 0.25 | - | - | - | [3] |
Note: The bactericidal concentration for Compound 2 was found to be high, but its primary efficacy is in biofilm inhibition at sub-inhibitory concentrations.[2]
Table 2: Comparative Antibiofilm Activity
| Compound/Derivative | Target Organism | Biofilm Inhibition (%) | Concentration (μg/mL) | Reference |
| Enrofloxacin | S. aureus, K. pneumoniae | Low | - | [2] |
| Enrofloxacin Amide Derivative (Compound 2) | S. aureus | >75 | 20 | [2] |
| K. pneumoniae | >75 | 10 | [2] | |
| Enrofloxacin Amide Derivative (Compound 11) | K. pneumoniae | 60 | 70 | [2] |
Table 3: Comparative In Vivo Efficacy in Murine Pneumonia Model
| Compound/Derivative | Bacterial Strain | Dosage | Outcome | Reference |
| Ciprofloxacin (related fluoroquinolone) | S. pneumoniae (PSSP) | 10 mg/kg | ED₅₀: 127.6 mg/kg | [4] |
| Difluoroboranyl-Fluoroquinolone "7a" | S. aureus | 80 mg/kg/day | Reduced pneumonic lung tissue to 5.83% (vs. 60.51% in untreated) | [3] |
| Sparfloxacin (novel fluoroquinolone) | S. pneumoniae (Penicillin-resistant) | 50 mg/kg | 100% survival | [5] |
Table 4: Cytotoxicity Data
| Compound/Derivative | Cell Line | Assay | Result | Reference |
| Enrofloxacin Amide Derivatives (Compounds 2-17) | 3T3 (mouse fibroblast) | Standard method | Non-cytotoxic | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a crucial metric for antibacterial potency.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Serial Dilution of Antimicrobials: The test compounds (Enrofloxacin and its derivatives) are serially diluted two-fold in a 96-well microtiter plate containing CAMHB to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Mammalian cells (e.g., 3T3 fibroblasts) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of the Enrofloxacin derivatives and the parent compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630-690 nm). The absorbance is directly proportional to the number of viable cells.
In Vivo Murine Pneumonia Model
This model is used to assess the efficacy of antimicrobial agents in a living organism.
Protocol:
-
Infection: Mice are anesthetized and infected via intratracheal or intranasal administration of a specific bacterial strain (e.g., S. aureus or S. pneumoniae) to induce pneumonia.
-
Treatment: At a predetermined time post-infection (e.g., 2-6 hours), treatment with the test compounds (Enrofloxacin derivatives) or a vehicle control is initiated. The route of administration (e.g., oral, intravenous, subcutaneous) and dosing regimen are critical parameters.
-
Monitoring: The health of the mice is monitored daily, and survival rates are recorded.
-
Bacterial Load Determination: At specific time points, subsets of mice are euthanized, and their lungs and other organs are harvested to determine the bacterial load (CFU/gram of tissue).
-
Histopathology: Lung tissues may be collected for histopathological analysis to assess the extent of inflammation and tissue damage.
Mandatory Visualizations
Signaling Pathway of Fluoroquinolone Action
Fluoroquinolones, including Enrofloxacin and its derivatives, exert their antibacterial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This diagram illustrates the mechanism of action.
Caption: Mechanism of action of Enrofloxacin derivatives.
Experimental Workflow for MIC Determination
This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of a novel Enrofloxacin derivative.
Caption: Workflow for MIC determination via broth microdilution.
Logical Relationship in Drug Development
This diagram illustrates the logical progression from in vitro assessment to potential clinical application for novel Enrofloxacin derivatives.
Caption: Logical flow from in vitro to in vivo assessment.
References
- 1. japsonline.com [japsonline.com]
- 2. Synthesis of new Enrofloxacin Derivatives as Potential Antibiofilm Drugs Against Staphylococcus Aureus and Klebsiella Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Efficacies and Pharmacokinetics of DX-619, a Novel Des-Fluoro(6) Quinolone, against Streptococcus pneumoniae in a Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo efficacy of a new fluoroquinolone, sparfloxacin, against penicillin-susceptible and -resistant and multiresistant strains of Streptococcus pneumoniae in a mouse model of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research and the Environment: A Step-by-Step Guide to the Proper Disposal of Ecenofloxacin
For Immediate Implementation by Laboratory and Drug Development Professionals
The responsible disposal of chemical compounds is a critical component of laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of Ecenofloxacin, a fluoroquinolone antibiotic. Adherence to these procedures will ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with regulatory standards.
I. Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including antibiotics like this compound, is governed by federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1] Healthcare facilities and research laboratories must comply with these regulations, which may include specific requirements under Subpart P for the management of hazardous waste pharmaceuticals.[2][3] It is crucial to recognize that state regulations can be more stringent than federal requirements.[1]
Improper disposal of antibiotics is a significant contributor to the development of antimicrobial resistance and can lead to environmental contamination of soil and water.[4][5] Therefore, flushing pharmaceuticals down the drain is strongly discouraged unless explicitly stated on the FDA's "flush list," and this compound is not on this list.[6][7]
II. This compound Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research or laboratory setting.
Step 1: Waste Characterization
The first critical step is to determine if the this compound waste is considered hazardous. While a specific Safety Data Sheet (SDS) for this compound disposal was not identified in the search, as a precautionary measure in a research setting, it is best to manage it as a hazardous chemical waste. The SDS for Enrofloxacin, a related veterinary fluoroquinolone, indicates it can be harmful and an irritant, reinforcing the need for cautious handling and disposal.[8]
Step 2: Segregation of Waste
Properly segregate this compound waste at the point of generation. Do not mix it with non-hazardous trash or other waste streams. Use designated, clearly labeled, and sealed containers for accumulation.
Step 3: Containerization and Labeling
-
Use a dedicated, leak-proof, and sealable container for this compound waste.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the date accumulation started.
-
Ensure the label is legible and securely attached to the container.
Step 4: On-Site Accumulation and Storage
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to prevent spills.
-
Adhere to your institution's specific guidelines for hazardous waste accumulation times.
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
These professional services are equipped to handle and transport hazardous pharmaceutical waste in compliance with all regulations.[9]
-
A hazardous waste manifest, an EPA-required document, will be used to track the waste from your facility to its final treatment and disposal site, which is typically a permitted incineration facility.[3]
III. Disposal Options Summary
The following table summarizes the recommended and discouraged disposal methods for this compound in a laboratory setting.
| Disposal Method | Recommendation | Rationale |
| Licensed Hazardous Waste Contractor | Highly Recommended | Ensures compliance with EPA and state regulations for hazardous waste disposal, typically through incineration. |
| Drug Take-Back Programs | Recommended for Unused Product | A secure and environmentally sound option for unused, pure this compound.[5][10] |
| Disposal in Regular Trash | Not Recommended for Labs | While the FDA provides guidance for household disposal in trash, this is not appropriate for a laboratory setting where the material is likely considered chemical waste.[10][11] |
| Sewer/Drain Disposal (Flushing) | Strictly Prohibited | Contributes to environmental contamination and the development of antibiotic resistance.[6][12][13] |
IV. Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible management of this compound waste, thereby building a culture of safety and trust within the scientific community.
References
- 1. aaronhall.com [aaronhall.com]
- 2. triagehealthlawblog.com [triagehealthlawblog.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 5. SIDP - Antibiotic Disposal [sidp.org]
- 6. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 7. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 8. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 9. Stericycle | Medical Waste Disposal & Compliance Training | Stericycle [stericycle.com]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. ovid.com [ovid.com]
- 13. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
